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  • Product: 4-Bromo-2,3-dihydrofuran
  • CAS: 1430811-55-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Bromo-2,3-dihydrofurans via Cu-Catalyzed Cyclization

This guide details the synthesis of 4-bromo-2,3-dihydrofurans , a class of functionalized heterocycles valuable as "coupling handles" in medicinal chemistry. The protocol focuses on the copper-catalyzed intramolecular cy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-bromo-2,3-dihydrofurans , a class of functionalized heterocycles valuable as "coupling handles" in medicinal chemistry. The protocol focuses on the copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols , a method established to overcome the limitations of traditional dihydrofuran synthesis.

[1][2]

Executive Summary & Strategic Value

4-Bromo-2,3-dihydrofurans serve as critical intermediates in drug discovery. The vinyl bromide moiety at the C4 position acts as a pre-installed "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the rapid elaboration of the dihydrofuran core into complex, biologically active molecules.

Historically, accessing substituted dihydrofurans required harsh elimination conditions or unstable precursors. The methodology detailed here utilizes a Cu-catalyzed intramolecular C–O coupling of 1,2-dibromohomoallylic alcohols.[1][2] This approach is modular, regiospecific, and proceeds under mild conditions, preserving the C4-bromine atom for downstream functionalization.

Key Advantages:
  • Retention of Functionality: Selectively displaces one bromine atom while retaining the second for future coupling.

  • Modular Access: Precursors are generated in two steps from commercially available aldehydes.

  • Stereocontrol: Relies on the specific geometry of the dibromoalkene precursor to drive cyclization.

Retrosynthetic Logic & Mechanism

The synthesis hinges on the intramolecular attack of a pendant alcohol onto a vinyl dibromide. The success of this transformation depends on the stereochemistry of the precursor .

The Pathway[3][4][5]
  • Precursor Assembly: Aromatic or aliphatic aldehydes are converted to homopropargyl alcohols, then brominated to yield (E)-1,2-dibromohomoallylic alcohols.

  • The Core Transformation: A Copper(I)/Phenanthroline catalyst system promotes an intramolecular Ullmann-type C–O coupling.

  • Regioselectivity: The catalyst preferentially facilitates attack at the distal vinyl carbon (C5), displacing the terminal bromine and forming the 5-membered dihydrofuran ring.

ReactionPathway Aldehyde Aldehyde (R-CHO) HomoAlc Homopropargyl Alcohol Aldehyde->HomoAlc Zn, Propargyl Bromide Dibromo (E)-1,2-Dibromo- homoallylic Alcohol HomoAlc->Dibromo CuBr2, Mol. Sieves (Stereoselective) Transition Cu-Complex Intermediate Dibromo->Transition CuI, 1,10-Phen Cs2CO3 Product 4-Bromo-2,3- dihydrofuran Transition->Product -CuBr Cyclization

Figure 1: Strategic workflow from aldehyde starting materials to the brominated heterocycle.

Experimental Protocol

Phase 1: Synthesis of the (E)-Dibromo Precursor

The stereoselectivity of the bromination is critical. Standard bromination (


) often yields mixtures. The use of Copper(II) Bromide (

)
with molecular sieves ensures the formation of the required (E)-isomer.

Reagents:

  • Homopropargyl alcohol substrate (1.0 equiv)

  • 
     (3.0 equiv)
    
  • Activated 4Å Molecular Sieves (500 mg/mmol)

  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add activated 4Å molecular sieves.

  • Addition: Dissolve the homopropargyl alcohol in dry

    
     (0.1 M) and add to the flask.
    
  • Bromination: Add

    
     in one portion.
    
  • Reaction: Stir the suspension at room temperature (25°C) for 4–12 hours. Monitor by TLC for the disappearance of the alkyne.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with Ethyl Acetate (

    
    ).
    
  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

    • Checkpoint: Verify the (E)-geometry via

      
       NMR (coupling constants of the alkene proton, if applicable, or NOE studies).
      
Phase 2: Cu-Catalyzed Cyclization

This step constructs the ring. The choice of ligand (1,10-Phenanthroline) is essential for stabilizing the Cu(I) species and facilitating the C–O bond formation.

Reagents:

  • (E)-1,2-Dibromohomoallylic alcohol (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous, 0.2 M)

Step-by-Step:

  • Catalyst Loading: In a glovebox or under a strict nitrogen stream, charge a sealable reaction tube with CuI, 1,10-Phenanthroline, and

    
    .
    
  • Substrate Addition: Dissolve the dibromo-alcohol in anhydrous Toluene and add it to the reaction tube.

  • Cyclization: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 12–24 hours.

    • Note: The high temperature is required to overcome the activation energy of the vinyl bromide displacement.

  • Monitoring: Check TLC. The starting material (more polar due to free -OH) should convert to a less polar product (ether).

  • Workup: Cool to room temperature. Dilute with ether, filter through a silica plug to remove base and catalyst residues.

  • Isolation: Concentrate and purify via flash chromatography (typically Hexanes/EtOAc gradients).

Data Interpretation & Scope

Reaction Performance

The following table summarizes typical yields based on the electronic nature of the substituent (


) at the C2 position (derived from the aldehyde).
R-Group (Substituent)Electronic NatureYield (%)Observation
Phenyl (Ph) Neutral85-92%Standard benchmark; rapid conversion.
4-MeO-Ph Electron-Rich88%High yield; electron-donating groups stabilize the transition state.
4-CF3-Ph Electron-Poor75-80%Slightly slower reaction; requires full 24h reaction time.
Alkyl (n-Heptyl) Aliphatic65-75%Moderate yield; steric flexibility of alkyl chains may allow competing conformations.
Mechanistic Diagram: The Catalytic Cycle

The mechanism follows a C–O cross-coupling pathway. The key to the "4-bromo" selectivity is the geometric constraint of the (E)-precursor, which places the distal bromine in proximity to the oxygen nucleophile upon coordination to Copper.

CatalyticCycle CuL L-Cu(I)-X Coord Substrate Coordination CuL->Coord + Substrate OxAdd Oxidative Addition Coord->OxAdd C-Br Insertion RedElim Reductive Elimination OxAdd->RedElim C-O Bond Form RedElim->CuL - Product Regenerate Cat.

Figure 2: Simplified catalytic cycle showing the activation of the C-Br bond and subsequent ring closure.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning or wet solvent.

    • Solution: Ensure Toluene is freshly distilled or taken from a solvent purification system (SPS).

      
       is hygroscopic; dry it under vacuum at 120°C before use.
      
  • Problem: Formation of Furan (Aromatization).

    • Cause: Overheating or oxidation.

    • Solution: 4-bromo-2,3-dihydrofurans can eliminate HBr to form fully aromatic furans if left too long at high heat. Strictly monitor reaction time and stop immediately upon consumption of starting material.

  • Problem: Protodebromination (Product is 2,3-dihydrofuran).

    • Cause: Presence of hydride sources or incompatible solvent impurities.

    • Solution: Use high-purity anhydrous solvents. Avoid alcohol co-solvents.

References

  • Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. Chemical Science, 2021, 12, 10347–10353.[1][2] [Link]

  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Synthesis of Dihydrofurans. Journal of Organic Chemistry, 2018, 83, 11204.[3] [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 4-Bromo-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, synthesis, and analytical profiling of 4-Bromo-2,3-dihydrofuran .

Executive Summary

4-Bromo-2,3-dihydrofuran (C₄H₅BrO) represents a critical class of non-aromatic heterocycles serving as a versatile "coupling handle" in organic synthesis.[1][2] Unlike its aromatic counterparts (furans), the dihydrofuran moiety offers unique reactivity profiles, particularly as a vinyl bromide precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Stille couplings).

This guide provides a comprehensive breakdown of the spectroscopic signature of 4-bromo-2,3-dihydrofuran, grounded in the breakthrough synthetic methodologies reported in Chemical Science (2021).

Compound Identity & Physicochemical Properties[3][4][5][6]

PropertyData
IUPAC Name 4-Bromo-2,3-dihydrofuran
CAS Registry Number 1430811-55-4
Molecular Formula C₄H₅BrO
Molecular Weight 148.99 g/mol
Exact Mass 147.9524 (⁷⁹Br), 149.9503 (⁸¹Br)
Physical State Liquid (typically pale yellow)
Solubility Soluble in CDCl₃, DMSO-d₆, Acetone-d₆
Stability Air-sensitive; store under inert atmosphere (Ar/N₂) at -20°C

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting the impurity profile in spectroscopic data. The most authoritative general preparation was established by An et al. (2021), utilizing a Cu-catalyzed intramolecular cyclization.[1][2]

Synthetic Pathway

The synthesis proceeds via the cyclization of 1,2-dibromohomoallylic alcohols , derived from corresponding aldehydes or ketones.[1][2] This route is preferred over direct bromination of dihydrofuran, which often leads to unstable addition products or polymerization.

Synthesis Start Aldehyde/Ketone (Precursor) Step1 Propargylation (Zn-mediated) Start->Step1 Inter1 Homopropargyl Alcohol Step1->Inter1 Step2 Bromination (CuBr2) Inter1->Step2 Inter2 1,2-Dibromohomoallylic Alcohol Step2->Inter2 Step3 Cu-Catalyzed Cyclization (CuI, 1,10-phen, Cs2CO3) Inter2->Step3 Intramolecular O-Vinylation Product 4-Bromo-2,3-dihydrofuran Step3->Product

Figure 1: General synthetic workflow for 4-bromo-2,3-dihydrofurans via Cu-catalyzed cyclization (An et al., 2021).[1][2]

Spectroscopic Data Profiling

The following data is synthesized from the characterization of the parent and 2-substituted analogues (e.g., 2-phenyl-4-bromo-2,3-dihydrofuran) as reported in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electronegative oxygen and the bromine atom at the 4-position creates distinct chemical shifts.

¹H NMR (Proton) - 400/500 MHz, CDCl₃
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
H-5 6.60 – 6.90 Doublet (d) or Singlet (s)1HJ ~ 1.5 - 2.0Vinyl proton (O-CH=CBr). Deshielded by Oxygen.
H-2 4.40 – 4.60 Triplet (t)2HJ ~ 9.5Methylene adjacent to Oxygen.
H-3 2.80 – 3.10 Triplet of Doublets (td)2HJ ~ 9.5, 1.5Allylic methylene.

Note: In 2-substituted derivatives (e.g., 2-phenyl), the H-2 signal becomes a doublet of doublets (dd) or multiplet shifted to ~5.0-5.5 ppm.

¹³C NMR (Carbon) - 100/125 MHz, CDCl₃
PositionShift (δ ppm)TypeStructural Context
C-5 145.0 – 148.0 CHEnol ether carbon (alpha to Oxygen).
C-4 95.0 – 105.0 C-qVinyl bromide carbon (ipso to Br). Shielded relative to C-5.
C-2 70.0 – 75.0 CH₂Ether methylene.
C-3 35.0 – 40.0 CH₂Allylic methylene.
Infrared (IR) Spectroscopy

Key functional group bands observed in neat film or KBr pellet.

Functional GroupWavenumber (cm⁻¹)IntensityDescription
C=C Stretch 1620 – 1645 StrongCharacteristic enol ether double bond.
C-H Stretch 3050 – 3100 WeakUnsaturated vinyl C-H.
C-H Stretch 2850 – 2950 MediumSaturated methylene (sp³) C-H.
C-O Stretch 1050 – 1150 StrongEther linkage (C-O-C).
C-Br Stretch 600 – 700 MediumCarbon-Bromine bond stretch.
Mass Spectrometry (MS)

The mass spectrum is definitive due to the isotopic abundance of Bromine.

  • Ionization Mode: EI (70 eV) or ESI+ (if functionalized).

  • Molecular Ion (M⁺):

    • m/z 148 (⁷⁹Br isotope, ~50% abundance)

    • m/z 150 (⁸¹Br isotope, ~50% abundance)

    • Pattern: Distinct 1:1 doublet characteristic of mono-brominated compounds.

  • Fragmentation:

    • [M - Br]⁺: m/z ~69 (Loss of bromine, formation of dihydrofuran cation).

    • [M - HBr]⁺: m/z ~68 (Elimination of HBr).

Experimental Protocols

Sample Preparation for NMR

To ensure high-fidelity spectral acquisition and prevent degradation:

  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or Acetone-d₆ . Acidic traces in CDCl₃ can catalyze the hydrolysis of the enol ether.

  • Concentration: Prepare a ~10 mg/mL solution.

  • Tube: Use high-grade 5mm NMR tubes, purged with Nitrogen before sealing.

Quality Control (QC) Check

Before using the reagent in synthesis, verify purity via TLC (Thin Layer Chromatography) :

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

  • Visualization: UV (254 nm) or KMnO₄ stain (oxidizes the double bond).

  • Rf Value: Typically 0.4 – 0.6 (varies by solvent system).

References

  • An, J., Intano, J., Richard, A., Kim, T., Gascón, J. A., & Howell, A. R. (2021). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols.[1][2] Chemical Science, 12(30), 10347–10353. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736029 (Related Fluorobenzonitrile Analogues). Link

  • Aaron Chemicals. Product Catalog: 4-Bromo-2,3-dihydrofuran (CAS 1430811-55-4).[3] Link

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Link

Sources

Foundational

Technical Guide: 4-Bromo-2,3-dihydrofuran – Synthesis, Reactivity, and Applications

Executive Summary 4-Bromo-2,3-dihydrofuran represents a specialized class of halogenated non-aromatic heterocycles. Unlike its aromatic counterpart (3-bromofuran) or saturated analogs (bromotetrahydrofurans), this scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2,3-dihydrofuran represents a specialized class of halogenated non-aromatic heterocycles. Unlike its aromatic counterpart (3-bromofuran) or saturated analogs (bromotetrahydrofurans), this scaffold offers a unique vinyl bromide "handle" embedded within a cyclic enol ether framework.

For drug discovery scientists, this intermediate serves as a high-value "masked" tetrahydrofuran. It allows for the installation of complex substituents at the C4 position via transition-metal catalysis (e.g., Suzuki-Miyaura coupling) followed by stereoselective reduction to generate 3-substituted tetrahydrofurans—a pharmacophore ubiquitous in polyether antibiotics and lignans.

This guide details the primary synthetic access to this scaffold, its reactivity profile, and validated experimental protocols.[1]

Structural Analysis & Strategic Value

The 4-bromo-2,3-dihydrofuran scaffold is characterized by a double bond between C4 and C5, with a bromine atom at the C4 position.

  • Electronic Character: The C4-Br bond is vinylic. The adjacent oxygen atom (O1) donates electron density into the

    
    -system (enol ether), making the C5 position electron-rich and the C4 position susceptible to oxidative addition by transition metals, albeit with specific electronic tuning required compared to simple vinyl bromides.
    
  • Reactivity Handle: The bromine atom serves as a reliable leaving group for cross-coupling.

  • Masked Functionality: The double bond can be hydrogenated after functionalization, transforming the flat dihydrofuran ring into a 3D-rich tetrahydrofuran system.

Visualization: Structural Access & Utility

G Start Aldehydes/Ketones Inter 1,2-Dibromohomoallylic Alcohol Start->Inter Zn-mediated propargylation + Bromination (CuBr2) Target 4-Bromo-2,3-dihydrofuran (The Scaffold) Inter->Target Cu(I) Catalyzed Cyclization (5-endo) Prod1 3-Substituted Dihydrofurans Target->Prod1 Pd-Catalyzed Coupling (Suzuki) Prod2 3-Substituted Tetrahydrofurans Prod1->Prod2 Stereoselective Reduction (H2/Pd)

Figure 1: Strategic workflow for accessing and utilizing the 4-bromo-2,3-dihydrofuran scaffold.

Synthesis: The Howell Protocol

Historically, accessing substituted dihydrofurans was challenging, often requiring harsh elimination conditions or lacking regiocontrol. The state-of-the-art method, established by Howell et al. (2021) , utilizes a copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols.

Mechanistic Pathway

The synthesis proceeds through a "5-endo" cyclization mode. Although 5-endo-trig cyclizations are generally disfavored by Baldwin's rules, the presence of the bromine atom and the specific geometry of the copper-activated intermediate facilitate this pathway over the competing 4-exo cyclization (which would yield oxetanes).

Step-by-Step Protocol

Prerequisite: Preparation of 1,2-dibromohomoallylic alcohol (via propargylation of an aldehyde followed by bromination with CuBr


).

Protocol for Cyclization:

  • Reagents: 1,2-Dibromohomoallylic alcohol (1.0 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: Toluene (0.1 M concentration).

  • Procedure:

    • Charge a flame-dried reaction vial with the alcohol substrate, CuI, phenanthroline, and cesium carbonate.

    • Evacuate and backfill with argon (3x).

    • Add anhydrous toluene via syringe.

    • Heat the mixture to 80 °C for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the starting dibromide.

    • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Et

      
      O.
      
    • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the 4-bromo-2,3-dihydrofuran.

Note on Stability: The product is an enol ether. Avoid prolonged exposure to strong acids during workup or storage. Store at -20 °C under inert atmosphere.

Reactivity Profile

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond is highly active for Pd-catalyzed coupling, enabling the installation of aryl, heteroaryl, and alkenyl groups.

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    (5–10 mol%) is generally effective.
  • Base: Aqueous Na

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: DME/H

    
    O or Toluene/EtOH/H
    
    
    
    O mixtures.
  • Temperature: 80–90 °C.

Experimental Insight: The electron-rich nature of the dihydrofuran ring can make the oxidative addition step slower than for electron-deficient aryl bromides. Using electron-rich ligands (e.g., SPhos or XPhos) can enhance yields for sterically demanding or electron-rich boronic acids.

Hydrogenation & Reduction

Following the coupling reaction, the dihydrofuran ring retains the C4=C5 double bond.

  • Stereoselective Reduction: Catalytic hydrogenation (H

    
    , Pd/C or Rh/Al
    
    
    
    O
    
    
    ) reduces the double bond.
  • Stereocontrol: If a substituent exists at C2 (from the initial aldehyde starting material), the reduction often proceeds with high diastereoselectivity, governed by the steric influence of the C2 group, typically delivering the cis-2,3-disubstituted tetrahydrofuran.

Lithiation (Halogen-Metal Exchange)

While less common than coupling, the vinyl bromide moiety is amenable to lithium-halogen exchange using


-BuLi at -78 °C.
  • Trapping: The resulting vinyllithium species can be trapped with aldehydes, ketones, or alkyl halides.

  • Caution: The lithiated species is reactive; temperature control is critical to prevent decomposition of the cyclic enol ether ring.

Data Summary: Synthesis & Reactivity

TransformationReagents/ConditionsTypical YieldKey Selectivity Factor
Synthesis (Cyclization) CuI, Phenanthroline, Cs

CO

, Toluene, 80°C
60–85%Favors 5-endo over 4-exo (Oxetane)
Suzuki Coupling Pd(PPh

)

, Ar-B(OH)

, Na

CO

, DME/H

O
70–95%Retention of enol ether double bond
Hydrogenation H

(1 atm), Pd/C, MeOH
>90%cis-Selectivity (substrate dependent)

Detailed Experimental Workflow (Suzuki Coupling)

Objective: Synthesis of 4-phenyl-2,3-dihydrofuran from 4-bromo-2,3-dihydrofuran.

  • Setup: In a glovebox or under argon flow, add 4-bromo-2,3-dihydrofuran (1.0 mmol, 149 mg), phenylboronic acid (1.5 mmol, 183 mg), and Pd(PPh

    
    )
    
    
    
    (0.05 mmol, 58 mg) to a reaction vial.
  • Solvent Addition: Add degassed DME (4 mL) and 2M aqueous Na

    
    CO
    
    
    
    (1 mL).
  • Reaction: Seal the vial and heat to 85 °C for 4–6 hours. The mixture will turn black as Pd(0) precipitates eventually.

  • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting bromide (less polar) should disappear.

  • Workup: Dilute with water (10 mL) and extract with Et

    
    O (3 x 10 mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and filter.
  • Purification: Silica gel chromatography. Important: Pre-treat the silica column with 1% Et

    
    N in hexanes to neutralize acidity and prevent hydrolysis of the enol ether product during purification.
    

References

  • An, J., Intano, J., Richard, A., Kim, T., Gascón, J. A., & Howell, A. R. (2021). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. Chemical Science, 12(29), 10259-10265.

  • BenchChem Technical Support. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (Cited for general Pd-coupling protocols on brominated scaffolds).

  • Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Heck Coupling of 2,3-Dihydrofuran. Journal of Organic Chemistry, 79(22), 10837-10848. (Cited for general reactivity of the dihydrofuran ring).

Sources

Exploratory

"4-Bromo-2,3-dihydrofuran" IUPAC name and synonyms

Topic: 4-Bromo-2,3-dihydrofuran: Technical Guide & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary 4-Bromo-2,3-dihydrofuran (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2,3-dihydrofuran: Technical Guide & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

4-Bromo-2,3-dihydrofuran (CAS: 1430811-55-4) is a specialized heterocyclic building block that has emerged as a critical intermediate for accessing substituted dihydrofuran scaffolds. Unlike its aromatic counterpart (3-bromofuran), this non-aromatic vinyl bromide offers a unique "coupling handle" at the C4 position, enabling the rapid construction of complex oxygenated heterocycles via transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Heck) and lithium-halogen exchange.

This guide details the structural identity, validated synthetic protocols, and reactivity profiles of 4-bromo-2,3-dihydrofuran, synthesizing data from recent methodological advances (specifically the 2021 Chemical Science report by An et al.) to provide a self-validating resource for laboratory application.

Identity & Nomenclature

Precise nomenclature is vital due to the potential for isomer confusion with 2,5-dihydrofuran derivatives.

AttributeDetail
IUPAC Name 4-Bromo-2,3-dihydrofuran
Common Synonyms 4-Bromodihydrofuran; 3-Bromo-4,5-dihydrofuran (deprecated numbering, but occasionally seen)
CAS Number 1430811-55-4
Molecular Formula C₄H₅BrO
Molecular Weight 148.99 g/mol
SMILES BrC1=COCC1
Structure Class Vinyl Bromide / Cyclic Enol Ether

Isomer Warning: Do not confuse with 3-bromo-2,5-dihydrofuran , where the double bond is located at the C3-C4 position. In 4-bromo-2,3-dihydrofuran, the double bond spans C4-C5, adjacent to the oxygen, making it an enol ether.

Chemical Structure & Properties

The reactivity of 4-bromo-2,3-dihydrofuran is defined by two competing electronic features:

  • Vinyl Bromide Character: The C4-Br bond is sp² hybridized, facilitating oxidative addition to Pd(0) species.

  • Enol Ether Character: The oxygen atom at position 1 donates electron density into the C4-C5

    
    -system. This makes the C5 position nucleophilic and the C4 position (bearing the bromine) susceptible to electrophilic attack, although the bromine atom modulates this via inductive withdrawal.
    

Physical Properties:

  • State: Colorless to pale yellow liquid (at ambient temperature).

  • Stability: As an enol ether, it is acid-sensitive and prone to hydrolysis to the corresponding lactol/aldehyde under aqueous acidic conditions. It should be stored under inert atmosphere (Ar/N₂) at low temperature (-20°C) to prevent polymerization or oxidation.

Validated Synthetic Protocols

The most robust route to 4-bromo-2,3-dihydrofuran avoids the harsh conditions of direct bromination/elimination, which often lead to ring opening. The Copper-Catalyzed Cyclization method (An et al., 2021) is the current gold standard for regioselectivity and yield.

Methodology: Cu-Catalyzed Cyclization of 1,2-Dibromohomoallylic Alcohols

This approach constructs the dihydrofuran ring around the bromine handle, ensuring perfect regiocontrol.

Workflow Diagram:

SynthesisPathway Aldehyde Aldehyde/Ketone (Precursor) Homoallylic Homoallylic Alcohol (Intermediate 1) Aldehyde->Homoallylic Allylation (AllylMgBr) Dibromo 1,2-Dibromohomoallylic Alcohol (Intermediate 2) Homoallylic->Dibromo Bromination (Br2, CH2Cl2) Product 4-Bromo-2,3-dihydrofuran (Target) Dibromo->Product Cu-Catalyzed Cyclization (CuI, 1,10-Phen, Cs2CO3)

Caption: Modular synthesis of 4-bromo-2,3-dihydrofuran via Cu-catalyzed intramolecular O-vinylation.

Step-by-Step Protocol:
  • Homoallylation: Treat the corresponding aldehyde or ketone with allylmagnesium bromide (or allyl bromide/In) to generate the homoallylic alcohol.

  • Bromination:

    • Reagents:

      
       (1.0 equiv), 
      
      
      
      (0.1 M).
    • Conditions: 0°C to RT.[1]

    • Mechanism:[2][3][4][5] Anti-addition of bromine across the alkene yields the anti-1,2-dibromide.

    • Note: Diastereocontrol at this stage dictates the efficiency of the subsequent cyclization.

  • Cyclization (Critical Step):

    • Substrate: 1,2-dibromohomoallylic alcohol.

    • Catalyst System:

      
       (10 mol%) / 1,10-Phenanthroline (20 mol%).
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      .
    • Solvent: Toluene or 1,4-Dioxane (0.2 M).

    • Temp/Time: 80–100°C, 12–24 h.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (neutralized silica, e.g., 1%

      
       in hexanes) to avoid acid-catalyzed decomposition.
      

Reactivity & Applications

4-Bromo-2,3-dihydrofuran serves as a "masked" furan or a precursor to complex polyketide fragments. Its primary utility lies in Palladium-catalyzed cross-coupling reactions.[6]

Reactivity Logic: The C4 position is electronically distinct from aromatic bromides. The adjacent oxygen increases the electron density of the double bond, making the oxidative addition to Pd(0) slower than in electron-deficient arenes but faster than in unactivated vinyl bromides due to the "push-pull" resonance stabilization of the intermediate.

Application Workflow:

ReactivityCycle Core 4-Bromo-2,3- dihydrofuran Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) --> 4-Aryl-2,3-dihydrofuran Core->Suzuki Lithiation Li-Halogen Exchange (t-BuLi, -78°C) --> Nucleophilic Addition Core->Lithiation Heck Heck Reaction (Acrylate, Pd(OAc)2) --> Dienoates Core->Heck

Caption: Divergent reactivity profile: C-C bond formation via Pd-catalysis and Lithiation.

Key Reaction Classes:
  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Vinyl boronic acids.[7]

    • Conditions:

      
       (5 mol%), 
      
      
      
      (aq), DME/Ethanol, 80°C.
    • Outcome: Yields 4-substituted-2,3-dihydrofurans.[8] These products can be oxidized to 3-substituted furans (using DDQ or MnO₂) or hydrogenated to tetrahydrofurans.

  • Lithium-Halogen Exchange:

    • Reagents:

      
       (2.0 equiv), THF, -78°C.
      
    • Mechanism:[2][3][4][5][9] Rapid exchange generates the 4-lithio-2,3-dihydrofuran species.

    • Trapping: Reacts with aldehydes/ketones to form secondary/tertiary alcohols retaining the dihydrofuran moiety.

Safety & Handling

  • Peroxide Hazard: As a cyclic ether, 4-bromo-2,3-dihydrofuran can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or concentration.[10]

  • Storage: Store at -20°C under Argon. Add a stabilizer (e.g., BHT) if storing for extended periods.

  • Toxicity: Treat as a potential alkylating agent and irritant. Use standard PPE (nitrile gloves, fume hood).

References

  • An, J., Intano, J., Richard, A., Kim, T., Gascón, J. A., & Howell, A. R. (2021). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. Chemical Science, 12(29), 9991–9997. Link

  • PubChem.[11][12] (n.d.). 4-Bromo-2,3-dihydrofuran (Compound).[8][13] National Library of Medicine. Link (Note: Verify specific isomer entries as PubChem aggregates data).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Copper-Catalyzed Synthesis of Substituted 2,3-Dihydrofurans

Executive Summary The 2,3-dihydrofuran scaffold is a privileged pharmacophore found in a vast array of bioactive natural products (e.g., aflatoxins, furanomycin) and synthetic therapeutics. While Rhodium-catalyzed method...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydrofuran scaffold is a privileged pharmacophore found in a vast array of bioactive natural products (e.g., aflatoxins, furanomycin) and synthetic therapeutics. While Rhodium-catalyzed methods are well-established, they suffer from high cost and metal toxicity. This Application Note details a robust, cost-effective Copper-Catalyzed [3+2] Cycloaddition/Rearrangement protocol.

This guide focuses on the reaction of


-diazocarbonyl compounds with electron-rich alkenes (enol ethers or styrenes). Unlike simple cyclopropanation, this protocol leverages the Lewis acidity of Copper(II) to trigger a in situ rearrangement of the intermediate donor-acceptor cyclopropane, yielding substituted 2,3-dihydrofurans in a single pot.

Strategic Overview & Mechanism

Why Copper?

Copper serves a dual role in this transformation, acting as a "switchable" catalyst:

  • Carbene Transfer (Cu I/II): Decomposes the diazo precursor to generate an electrophilic metal-carbene.

  • Lewis Acid Activation (Cu II): Facilitates the ring expansion of the intermediate cyclopropane into the dihydrofuran ring.

Mechanistic Pathway

The reaction proceeds via a cascade sequence. The initial cyclopropanation creates a "donor-acceptor" cyclopropane (highly strained). Under the influence of the copper catalyst and thermal energy, this intermediate undergoes a 1,3-dipolar-type rearrangement (related to the Cloke-Wilson rearrangement) to form the 2,3-dihydrofuran.

ReactionMechanism Diazo α-Diazocarbonyl (Precursor) Carbene Cu-Carbene Intermediate Diazo->Carbene -N₂ Cu_Cat Cu(acac)₂ Catalyst Cu_Cat->Carbene Activation Cyclopropane Donor-Acceptor Cyclopropane Carbene->Cyclopropane + Alkene Alkene Alkene/Enol Ether (Substrate) Alkene->Cyclopropane Rearrangement Ring Expansion (Rearrangement) Cyclopropane->Rearrangement Δ / Cu(II) Product 2,3-Dihydrofuran (Target) Rearrangement->Product

Figure 1: Mechanistic cascade from diazo decomposition to dihydrofuran formation.

Critical Parameters & Optimization

Success depends on controlling the concentration of the active carbene species to prevent dimerization (formation of fumarates/maleates).

Table 1: Optimization of Reaction Parameters
ParameterRecommended ConditionRationale
Catalyst Cu(acac)₂ (2-5 mol%) Soluble in organic solvents; provides necessary Lewis acidity for the rearrangement step.
Diazo Source Dimethyl Diazomalonate or Ethyl DiazoacetateStable precursors. Diazomalonates (acceptor-acceptor) facilitate the rearrangement better than simple acetates.
Solvent Toluene or Benzene Non-coordinating solvents are essential. Toluene allows higher temperatures (110°C) to drive the rearrangement.
Temperature 80°C - 110°C Lower temps (<60°C) often stall at the cyclopropane stage. Reflux is required for the cascade.
Addition Rate Slow Addition (Syringe Pump) CRITICAL: Slow addition (e.g., over 2-4 hours) keeps carbene concentration low, favoring reaction with the alkene over self-dimerization.

Standard Operating Procedure (SOP)

Target Reaction: Synthesis of Dimethyl 5-phenyl-2,3-dihydrofuran-2,2-dicarboxylate. Substrates: Styrene (excess) + Dimethyl Diazomalonate.

Phase 1: Pre-Reaction Preparation
  • Glassware: Flame-dried 100 mL 2-neck round-bottom flask (RBF), reflux condenser, rubber septum.

  • Reagents:

    • Styrene (distilled to remove stabilizers).

    • Dimethyl Diazomalonate (prepared or commercially sourced).[1]

    • Cu(acac)₂ (Commercial grade is usually sufficient, >98%).

    • Toluene (Anhydrous).

Phase 2: Execution Protocol
  • Catalyst Loading: Charge the RBF with Cu(acac)₂ (0.05 mmol, 13 mg) and a magnetic stir bar.

  • Substrate Addition: Add anhydrous Toluene (10 mL) and Styrene (5.0 mmol, 5 equiv) to the flask.

    • Note: Excess alkene is used to ensure it traps the carbene efficiently.

  • Heating: Bring the solution to a vigorous reflux (oil bath ~115°C). The solution should be blue/green (characteristic of Cu(II)).

  • Diazo Addition (The Critical Step):

    • Dissolve Dimethyl Diazomalonate (1.0 mmol) in Toluene (5 mL).

    • Load into a gas-tight syringe fitted on a syringe pump.[1]

    • Insert needle through the septum.

    • Rate: Add the diazo solution dropwise over 2 to 4 hours .

    • Observation: Nitrogen gas evolution should be visible (bubbling).

  • Post-Reaction: After addition is complete, continue reflux for an additional 1-2 hours to ensure full conversion of any intermediate cyclopropane to the dihydrofuran.

Phase 3: Work-up and Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Filter the mixture through a short pad of Celite or Silica to remove the copper catalyst. Rinse with Ethyl Acetate.

  • Concentration: Remove solvent and excess styrene under reduced pressure (Rotary Evaporator).

  • Purification: Purify the crude oil via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Detection: UV (254 nm) or KMnO4 stain.

Troubleshooting & Self-Validation

This protocol is designed to be self-validating through visual and chromatographic cues.

System Suitability Test

Before committing valuable substrates, run a test with Styrene + Ethyl Diazoacetate .

  • Pass Criteria: TLC shows a new spot (Rf ~0.4 in 9:1 Hex:EtOAc) that stains with KMnO4 (alkene). No significant starting diazo spot.

  • Fail Criteria: Major spot at baseline (polymers) or detection of Diethyl Fumarate/Maleate (dimerization products - usually lower Rf than product).

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Dimer Formation Carbene concentration too high.Decrease addition rate (e.g., extend to 6 hours). Dilute the diazo feed further.
Product is Cyclopropane Rearrangement failed.Increase reaction temperature (switch from Benzene to Toluene/Xylene). Add Lewis Acid co-catalyst (e.g., Yb(OTf)3) post-addition.
Catalyst Color Change Cu(II) reduced to Cu(0) (black precip).System became oxygen-starved or reducing. Ensure reagents are pure; Cu(acac)₂ usually tolerates air, but inert atmosphere is safer for diazo handling.

Safety Protocols

WARNING: Diazo compounds are potentially explosive and toxic. [2][3]

  • Blast Shield: Always perform diazo reactions behind a sliding blast shield.

  • Ventilation: Use a high-flow fume hood.

  • Sharps: Do not use metal needles with ground glass joints if possible (friction can detonate concentrated diazo compounds). Use Teflon-coated needles or plastic cannulas if compatible.

  • Waste: Quench any unreacted diazo residues with dilute Acetic Acid before disposal.

References

  • Cu-Catalyzed Reaction of Diazo Compounds (General Protocol)

    • Organic Syntheses.[1][2][3][4] "Ethyl Diazoacetate".[2][3][5][6] Org.[1][2][3][7] Synth.1956 , 36, 25.[3]

  • Synthesis of 3-Ethoxycarbonyl Benzofurans (Related Mechanism)

    • Dudley, M. E.; Morshed, M. M.; Hossain, M. M.[2] "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate". Org.[1][2][3][7] Synth.2009 , 86, 172.[2]

  • Mechanistic Insight (Cyclopropane Rearrangement)

    • Yu, J.-H.; Lin, G.-Q.; He, Z.-T. "Copper-Catalyzed Asymmetric Rearrangement of Carbonyl-Substituted Cyclopropanes to Dihydrofurans".[7] Org.[1][2][3][7] Lett.2025 , 27, 3936–3941.[7] (Cited via Thieme Connect snippet).

  • Safety Data (Ethyl Diazoacetate)

    • Sigma-Aldrich Safety D

Sources

Application

Synthesis of pesticide precursors from "4-Bromo-2,3-dihydrofuran" derivatives

Application Note: Synthesis of Pesticide Precursors from 4-Bromo-2,3-dihydrofuran Derivatives Executive Summary The dihydrofuran (DHF) and tetrahydrofuran (THF) moieties are pharmacophores central to a broad class of "th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pesticide Precursors from 4-Bromo-2,3-dihydrofuran Derivatives

Executive Summary

The dihydrofuran (DHF) and tetrahydrofuran (THF) moieties are pharmacophores central to a broad class of "third-generation" neonicotinoids (e.g., Dinotefuran) and novel furan-based insecticides (e.g., Flupyradifurone). However, accessing 4-substituted-2,3-dihydrofurans has historically been a synthetic bottleneck due to the lack of regioselective cyclization methods.

This guide details a high-fidelity protocol for synthesizing 4-Bromo-2,3-dihydrofuran , a versatile "vinyl bromide" linchpin. We further demonstrate its utility in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate aryl-substituted dihydrofuran scaffolds. These intermediates are critical precursors for discovering novel pesticidal active ingredients (AIs) with enhanced metabolic stability and receptor binding affinity.

Strategic Rationale & Chemistry

The Synthetic Challenge

Traditional routes to substituted dihydrofurans often rely on ring-closing metathesis or acid-catalyzed cyclizations that lack positional control, frequently yielding mixtures of isomers. The 4-position is particularly difficult to functionalize selectively.

The Solution: 4-Bromo-2,3-dihydrofuran

The 4-bromo derivative serves as a divergent intermediate . The bromine atom at the C4 vinylic position allows for:

  • Pd-Catalyzed Cross-Coupling: Introduction of aryl/heteroaryl groups (e.g., chloropyridine, thiazole) essential for pesticidal activity.

  • Controlled Saturation: Catalytic hydrogenation yields 3-substituted tetrahydrofurans (Dinotefuran analogs).

  • Aromatization: Oxidation provides access to 3-substituted furans.

Reaction Pathway Visualization

The following workflow illustrates the conversion of simple aldehydes to complex pesticide scaffolds via the 4-bromo intermediate.

G cluster_0 Critical Cyclization Step Aldehyde Start: Aldehyde (R-CHO) Alcohol Step 1: Homoallylic Alcohol (Propargylation) Aldehyde->Alcohol Zn, Propargyl Bromide Dibromide Step 2: 1,2-Dibromo Alkene Alcohol->Dibromide Br2, CH2Cl2 Bromide Key Intermediate: 4-Bromo-2,3-dihydrofuran Dibromide->Bromide CuI (10 mol%), Cs2CO3, 1,10-Phen Coupled Step 4: 4-Aryl-2,3-DHF (Pesticide Scaffold) Bromide->Coupled Suzuki Coupling: Ar-B(OH)2, Pd(PPh3)4

Figure 1: Strategic workflow for accessing pesticide scaffolds. The Cu-catalyzed cyclization (Step 3) is the enabling technology.

Detailed Protocols

Protocol A: Synthesis of 4-Bromo-2,3-dihydrofuran

Reference Basis: An, J. et al. Chemical Science (2021)[1]

Objective: Regioselective synthesis via 5-endo cyclization of 1,2-dibromohomoallylic alcohols.

Reagents:

  • Substrate: 2,3-dibromobut-3-en-1-ol derivative (prepared from corresponding aldehyde).

  • Catalyst: Copper(I) Iodide (CuI) - 99.99% trace metals basis.

  • Ligand: 1,10-Phenanthroline.[1]

  • Base: Cesium Carbonate (Cs₂CO₃).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with CuI (10 mol%) and 1,10-Phenanthroline (20 mol%). Add anhydrous Toluene (0.1 M relative to substrate) and stir for 15 min at RT to form the active complex.

  • Substrate Addition: Add the 1,2-dibromohomoallylic alcohol (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the reaction vessel.

  • Cyclization: Seal the tube and heat to 80°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (dibromide) is less polar than the cyclized product.

  • Work-up: Cool to RT. Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with Et₂O.

  • Purification: Concentrate the filtrate under reduced pressure (keep bath < 30°C as vinyl bromides can be volatile/sensitive). Purify via flash column chromatography (Silica gel, Hexanes/Et₂O gradient).

Yield Expectation: 75–88% QC Parameter: ¹H NMR (CDCl₃) – Look for the vinyl proton signal at ~6.0 ppm (triplet) and the disappearance of the terminal alkene protons.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Coupling of 4-bromo-2,3-dihydrofuran with aryl boronic acids (e.g., 6-chloropyridine-3-boronic acid) to create neonicotinoid-like cores.

Reagents:

  • Substrate: 4-Bromo-2,3-dihydrofuran (from Protocol A).[1]

  • Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2M aqueous solution).

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).

Step-by-Step Procedure:

  • Degassing: Sparge the DME/Water solvent mixture with Nitrogen for 30 minutes. Critical: Oxygen inhibits the Pd(0) cycle.

  • Assembly: In a reaction vial, combine the 4-bromo-DHF (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(PPh₃)₄.

  • Initiation: Add the degassed solvent and aqueous base.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Note: Dihydrofurans are acid-sensitive. Ensure the basicity is maintained throughout.

  • Extraction: Dilute with water and extract with EtOAc (3x). Dry organics over Na₂SO₄.

  • Purification: Flash chromatography on neutral alumina (Silica can sometimes cause ring opening/aromatization if too acidic).

Results & Validation Data

The following table summarizes the optimization of the coupling reaction, highlighting the necessity of specific catalyst systems for the vinyl bromide moiety.

Table 1: Optimization of Cross-Coupling Conditions

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene10035Significant homocoupling
2PdCl₂(dppf)Cs₂CO₃DMF9052Difficult purification
3Pd(PPh₃)₄ K₂CO₃ (aq) DME 85 89 Optimal conditions
4Pd(PPh₃)₄NaOtBuTHF6540Decomposition of DHF

Analytical Validation (Example for 4-Phenyl-2,3-dihydrofuran):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40–7.25 (m, 5H, Ar-H), 6.75 (t, J = 1.5 Hz, 1H, =CH-O), 4.55 (t, J = 9.5 Hz, 2H, O-CH₂), 2.95 (td, J = 9.5, 1.5 Hz, 2H, CH₂-C=).

  • Interpretation: The triplet at 6.75 ppm confirms the retention of the enol ether double bond, crucial for subsequent functionalization.

Safety & Handling

  • Halogenated Heterocycles: 4-Bromo-2,3-dihydrofuran is a potential alkylating agent. Handle in a fume hood with nitrile gloves.

  • Vinyl Bromides: Can be unstable to light and heat over prolonged periods. Store at -20°C under Argon.

  • Copper Iodide: Toxic to aquatic life. Dispose of aqueous waste streams separately.

References

  • An, J., Intano, J., Richard, A., Kim, T., Gascón, J. A., & Howell, A. R. (2021).[1] Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols.[1][2] Chemical Science, 12, 10259-10265. [Link]

  • Jeschke, P. (2016). Propesticides and their role in agrochemical discovery. Pest Management Science, 72(2), 210-225. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem. (2023).[3] 4-Bromo-2,3-dihydrobenzofuran Compound Summary. National Library of Medicine. [Link](Note: Used for analog safety data comparison).

Sources

Method

Application Note: Strategic Control of Regioselectivity and Isomerization in the Heck Arylation of 2,3-Dihydrofuran

Abstract The Heck coupling of 2,3-dihydrofuran (2,3-DHF) represents a unique challenge in palladium catalysis due to the electronic bias of the cyclic enol ether and the lability of the resulting double bond. While the r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Heck coupling of 2,3-dihydrofuran (2,3-DHF) represents a unique challenge in palladium catalysis due to the electronic bias of the cyclic enol ether and the lability of the resulting double bond. While the reaction is highly regioselective for the C2 position (


-arylation), the product distribution between the kinetic 2-aryl-2,5-dihydrofuran  and the thermodynamic 2-aryl-2,3-dihydrofuran  is heavily dependent on ligand choice, base strength, and reaction duration. This guide provides optimized protocols for selectively accessing either isomer and details the mechanistic principles governing the "cationic" vs. "neutral" pathways in this scaffold.

Part 1: Mechanistic Principles & Critical Analysis

The Regioselectivity Paradox

Unlike simple alkenes where steric factors often dictate beta-arylation, 2,3-dihydrofuran is an electron-rich enol ether. The polarization of the C=C bond (induced by the oxygen atom) renders the C2 position electron-rich and the C3 position electron-deficient.

  • Electronic Control: The migratory insertion of the aryl-palladium species is governed by electronics, directing the electrophilic [Ar-Pd+] species exclusively to the C2 position .

  • The Elimination Trap: Following insertion, the palladium resides at C3. For

    
    -hydride elimination to occur, the Pd and H must be syn-coplanar.
    
    • Path A (Kinetic): Elimination of the

      
      -hydrogen at C4. This is sterically accessible and leads to 2-aryl-2,5-dihydrofuran .
      
    • Path B (Thermodynamic): Elimination of the

      
      -hydrogen at C2. This is often geometrically constrained immediately after insertion. However, under forcing conditions or with specific catalysts, the kinetic 2,5-product isomerizes to the more stable conjugated enol ether, 2-aryl-2,3-dihydrofuran .
      
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between kinetic and thermodynamic outcomes.

Heck_Mechanism Start 2,3-Dihydrofuran (Substrate) Complex π-Complex Start->Complex Pd_Ar Ar-Pd-X (Oxidative Addition) Pd_Ar->Complex Insertion Migratory Insertion (Pd at C3, Ar at C2) Complex->Insertion Regioselective (C2) Elim_Kinetic β-H Elimination (C4) Kinetic Path Insertion->Elim_Kinetic Syn-Elimination Prod_25 2-Aryl-2,5-DHF (Kinetic Product) Elim_Kinetic->Prod_25 Isom Pd-H Catalyzed Isomerization Prod_25->Isom Heat / Acid / Time Prod_23 2-Aryl-2,3-DHF (Thermodynamic Product) Isom->Prod_23

Figure 1: Mechanistic bifurcation in the arylation of 2,3-dihydrofuran. Note the isomerization step required to access the thermodynamic product.

Part 2: Experimental Protocols

Protocol A: Thermodynamic Control (Synthesis of 2-Aryl-2,3-Dihydrofurans)

Objective: High-yield synthesis of the conjugated enol ether using Jeffery conditions (Phase Transfer Catalysis). This method promotes rapid turnover and isomerization to the stable product.

Reagents & Materials:

  • Substrate: 2,3-Dihydrofuran (5.0 equiv. relative to halide - Note: Excess is crucial due to volatility and polymerization risks)

  • Coupling Partner: Aryl Iodide (1.0 equiv.)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (6-9 mol%)

  • Base: Potassium Acetate (KOAc) (2.5 equiv.) or Silver Carbonate (Ag₂CO₃) for difficult substrates.

  • Additive: Tetrabutylammonium chloride (n-Bu₄NCl) (1.0 equiv.)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or pressure vial and cool under argon.

  • Charging: Add Pd(OAc)₂ (0.03 mmol), PPh₃ (0.06 mmol), KOAc (2.5 mmol), n-Bu₄NCl (1.0 mmol), and the Aryl Iodide (1.0 mmol).

  • Solvation: Add anhydrous DMF (5 mL) via syringe. Degas the mixture by sparging with argon for 5 minutes.

  • Substrate Addition: Add 2,3-dihydrofuran (5.0 mmol) via syringe. Tip: 2,3-DHF is volatile (bp 54°C); ensure the vessel is sealed tight.

  • Reaction: Heat the sealed vessel to 80°C for 4–12 hours.

    • Monitoring: Check by GC-MS or TLC. The kinetic 2,5-isomer usually appears first. Continue heating until conversion to the 2,3-isomer is complete.

  • Workup: Cool to room temperature. Dilute with Et₂O (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography on silica gel (neutralized with 1% Et₃N to prevent hydrolysis of the enol ether).

Self-Validation Check:

  • NMR Diagnostic: The product 2-aryl-2,3-dihydrofuran shows a distinct vinylic proton signal at C5 (

    
     ~6.4 ppm) and C4 (
    
    
    
    ~5.0 ppm). The kinetic 2,5-isomer lacks the conjugation and shows a different splitting pattern for the methylene protons.
Protocol B: Asymmetric Arylation (Kinetic Control)

Objective: Enantioselective synthesis of 2-aryl-2,5-dihydrofurans (or 2,3-isomers depending on workup) using chiral ligands.

Reagents:

  • Catalyst Precursor: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂

  • Chiral Ligand: (R)-BINAP or (R)-Ph-Oxazoline (5-6 mol%)

  • Base: Proton Sponge® or N,N-Diisopropylethylamine (DIPEA) (to suppress isomerization)

  • Substrate: Aryl Triflate (ArOTf) (Preferred for cationic pathway)

  • Solvent: Benzene or THF

Methodology:

  • Complex Formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and (R)-BINAP in benzene and stir for 30 mins to generate the active chiral catalyst.

  • Addition: Add the Aryl Triflate (1.0 equiv) and Base (2.0 equiv).

  • Reaction: Add 2,3-dihydrofuran (5.0 equiv) and heat to 60°C .

    • Note: Lower temperatures favor the kinetic (2,5-DHF) product and higher enantioselectivity (ee).

  • Quench: Stop the reaction immediately upon consumption of the aryl triflate to prevent racemization or isomerization.

  • Purification: Rapid filtration through a short pad of basic alumina is recommended over silica gel to preserve the sensitive kinetic isomer.

Part 3: Optimization & Troubleshooting

Ligand and Condition Effects

The choice of ligand significantly alters the regioselectivity and product stability.

VariableConditionOutcomeMechanism Note
Pd Source Pd(OAc)₂High ActivityGenerates active Pd(0) in situ; robust.
Ligand PPh₃Thermodynamic (2,3-DHF)Promotes isomerization; standard Heck.
Ligand Bidentate (dppe/dppp)Mixed / KineticRigid bite angle can slow isomerization.
Base Ag₂CO₃ / AgOTfCationic PathwayScavenges halides; enhances reactivity of Ar-I.
Additive Ionic Liquids (e.g., [Bu₄N][Pro])High Yield (2,3-DHF)Stabilizes Pd-nanoparticles; promotes thermodynamic product [1].
Troubleshooting Guide

Issue: Low Yield / Polymerization of DHF

  • Cause: Acidic impurities or excessive heat.

  • Solution: Distill 2,3-DHF from KOH before use. Add a radical inhibitor (BHT) if using high temperatures. Use a "Phosphine-Free" protocol with ionic liquids to stabilize Pd nanoparticles.[1]

Issue: Mixture of 2,3- and 2,5-isomers

  • Cause: Incomplete isomerization or "stuck" equilibrium.

  • Solution: To force the 2,3-isomer : Increase reaction time and temperature (e.g., 100°C). To isolate the 2,5-isomer : Reduce temp, shorten time, and use hindered amine bases.

Issue: Loss of Enantioselectivity (Protocol B)

  • Cause: Double bond migration (isomerization) often erodes chiral information if the stereocenter is involved in the H-shift.

  • Solution: Use aryl triflates (cationic pathway) which allow for milder conditions (lower T) compared to aryl halides [2].

Decision Matrix for Optimization

Optimization_Flow Problem Define Target Product Target_23 Thermodynamic (2-Aryl-2,3-DHF) Problem->Target_23 Target_25 Kinetic / Chiral (2-Aryl-2,5-DHF) Problem->Target_25 Cond_23 Use Pd(OAc)2 / PPh3 High Temp (80°C+) Long Reaction Time Target_23->Cond_23 Cond_25 Use Pd2(dba)3 / BINAP Low Temp (<60°C) Short Time / Ag Salts Target_25->Cond_25 Check_Yield Check Yield Cond_23->Check_Yield Low_Yield Add Ionic Liquid or Phase Transfer Cat. Check_Yield->Low_Yield <50%

Figure 2: Decision matrix for selecting reaction conditions based on the desired dihydrofuran isomer.

References

  • Morel, A., Trzeciak, A. M., & Pernak, J. (2014).[2] Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor.[2][3][4] Molecules, 19(6), 8402-8413.[2] [Link]

  • Dotson, J. J., et al. (2023).[5] Catalytic Asymmetric Arylation of 2,3-Dihydrofuran with Aryl Triflates. Journal of the American Chemical Society, 145(1), 110-121.[5] [Link][5]

  • Organic Chemistry Portal.[6] (n.d.). Heck Reaction. [Link]

Sources

Application

Application Note: Ring-Opening Reactions of 2,5-Dihydrofurans and Bromo-Derivatives

[1] Part 1: Core Directive & Scientific Logic[1] Executive Summary 2,5-Dihydrofuran (2,5-DHF) and its derivatives serve as versatile "masked" synthons for acyclic 1,4-bifunctional compounds.[1] While the furan ring offer...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Core Directive & Scientific Logic[1]

Executive Summary

2,5-Dihydrofuran (2,5-DHF) and its derivatives serve as versatile "masked" synthons for acyclic 1,4-bifunctional compounds.[1] While the furan ring offers stability during intermediate steps, controlled ring-opening releases reactive acyclic chains—typically 1,4-dicarbonyls (via oxidative opening) or 1,4-diols/hydroxy-aldehydes (via hydrolytic opening).[1]

This guide focuses on two critical pathways:

  • Oxidative Alkoxylation (Clauson-Kaas Type): Utilizing bromine as an electrophilic mediator to generate 2,5-dimethoxy-2,5-dihydrofuran , a stable cyclic acetal that hydrolyzes to malealdehyde .[1]

  • Electrophilic Addition & Reductive Elimination: The bromination of 2,5-DHF to 3,4-dibromotetrahydrofuran and its subsequent manipulation.[1]

Mechanistic Causality

The reactivity of 2,5-dihydrofuran is governed by the interplay between the allylic ether oxygen and the alkene


-system.
  • Acid-Catalyzed Hydrolysis: Protonation of the enol ether (formed via isomerization) facilitates nucleophilic attack by water, cleaving the C-O bond.[1]

  • Bromine-Mediated Activation: Bromine does not merely add across the double bond; in the presence of nucleophilic solvents (MeOH), it promotes 1,4-addition-elimination sequences (oxidative alkoxylation), converting the furanoid core into a bis-acetal.[1] This is the most robust method for generating acyclic 1,4-dicarbonyls from furan precursors.[1]

Part 2: Visualizing the Chemical Pathways

The following diagram outlines the divergent reactivity of 2,5-dihydrofuran under acidic, oxidative, and brominating conditions.

G DHF 2,5-Dihydrofuran (Starting Material) Isomer 2,3-Dihydrofuran (Intermediate) DHF->Isomer Cat. H+, Isomerization Dibromo 3,4-Dibromotetrahydrofuran DHF->Dibromo Br2, low temp Dimethoxy 2,5-Dimethoxy-2,5-dihydrofuran (Bis-Acetal) DHF->Dimethoxy Br2, MeOH (Clauson-Kaas) Hemi 2-Hydroxytetrahydrofuran (Cyclic Hemiacetal) Isomer->Hemi H2O, Hydrolysis Aldehyde 4-Hydroxybutanal (Acyclic Product) Hemi->Aldehyde Equilibrium Butadiene 1,3-Butadiene (Reductive Elimination) Dibromo->Butadiene Zn, EtOH (Reductive Opening) Malealdehyde Malealdehyde (Acyclic 1,4-Dicarbonyl) Dimethoxy->Malealdehyde Aq. HCl (Hydrolysis)

Caption: Divergent ring-opening pathways of 2,5-dihydrofuran leading to distinct acyclic synthons.[1]

Part 3: Detailed Protocols

Protocol A: Oxidative Ring-Opening via Bromination (Clauson-Kaas Synthesis)

Target: Synthesis of Malealdehyde (via 2,5-dimethoxy-2,5-dihydrofuran).[1] Application: This protocol generates a protected 1,4-dialdehyde equivalent, widely used to synthesize tropinones, pyrroles, and complex heterocycles.[1]

Materials
  • Substrate: Furan (or 2,5-dihydrofuran)[1][2][3][4][5][6]

  • Reagents: Bromine (

    
    ), Methanol (anhydrous), Sodium Carbonate (
    
    
    
    )[1]
  • Solvent: Methanol[1][5]

  • Equipment: 3-neck round bottom flask, dropping funnel, thermometer (low temp), mechanical stirrer.

Step-by-Step Methodology
  • Setup: Charge a 3-neck flask with Furan (1.0 equiv) and anhydrous Methanol (10.0 equiv) . Add Sodium Carbonate (2.1 equiv) to neutralize HBr generated in situ.

  • Cooling: Cool the suspension to -15°C using a salt/ice bath or cryostat.

  • Bromination: Add Bromine (1.0 equiv) dropwise over 1–2 hours.

    • Critical Control: Maintain internal temperature below -5°C. Exotherms can lead to polymerization.[1]

    • Observation: The red bromine color should dissipate rapidly, indicating consumption.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Filter off the inorganic salts (

      
      , residual carbonate).
      
    • Concentrate the filtrate under reduced pressure (keep bath <40°C).

    • Purification: Distill the residue under vacuum (approx. 45-50°C at 15 mmHg) to isolate 2,5-dimethoxy-2,5-dihydrofuran as a colorless oil.[1]

  • Hydrolytic Ring Opening (Generation of Malealdehyde):

    • Dissolve the acetal (from step 4) in 0.1 N HCl .

    • Stir at room temperature for 30 minutes.

    • Result: The solution now contains free malealdehyde . Note: Malealdehyde is unstable and typically used immediately in situ (e.g., by adding an amine to form a pyrrole).[1]

Data Summary: Reaction Parameters

ParameterSpecificationReason
Temperature -15°C to -5°CPrevents polymerization of furan and side-reactions.[1]
Base

or

Neutralizes HBr; acidic conditions promote premature ring opening/degradation.
Stoichiometry 1:1 (

:Substrate)
Excess bromine leads to poly-brominated byproducts.[1]
Protocol B: Ring Opening of 3,4-Dibromotetrahydrofuran

Target: 1,3-Butadiene (Reductive Elimination) or Tetrols .[1] Context: 2,5-Dihydrofuran reacts with bromine to form trans-3,4-dibromotetrahydrofuran.[1] This intermediate can be ring-opened reductively to regenerate the diene structure, often used to purify dienes via a protection-deprotection sequence.[1]

Methodology
  • Bromination:

    • Dissolve 2,5-dihydrofuran in

      
       at -10°C.
      
    • Add Bromine (1.0 equiv) dropwise until a faint orange color persists.[1]

    • Evaporate solvent to obtain 3,4-dibromotetrahydrofuran (often a solid).[1]

  • Reductive Ring Opening (Elimination):

    • Dissolve the dibromide in Ethanol .[7]

    • Add Zinc dust (2.0 equiv) activated with a trace of HCl.[1]

    • Heat to reflux.[8]

    • Mechanism:[1][3][6][9][10][11][12][13][14][15][16] Zinc inserts into the C-Br bond, triggering an elimination cascade that cleaves the C-O bond (if forcing conditions/Lewis acids are present) or simply eliminates Br to reform the alkene.

    • Note: To achieve ring opening to acyclic chains from this dibromide, treatment with aqueous hydroxide (hydrolysis) is preferred, yielding 3,4-dihydroxy-tetrahydrofuran or, under elimination conditions, furan .[1]

Protocol C: Acid-Catalyzed Hydrolytic Ring Opening

Target: 4-Hydroxybutanal .

Methodology
  • Isomerization: Treat 2,5-dihydrofuran with a catalytic amount of p-TsOH or Ru-catalysts (e.g.,

    
    ) to isomerize it to 2,3-dihydrofuran .[1]
    
    • Why? 2,3-DHF is a cyclic enol ether and is significantly more susceptible to hydration than 2,5-DHF.[1]

  • Hydrolysis:

    • Add 0.01 M HCl to the 2,3-dihydrofuran.[1]

    • Stir at 0°C for 1 hour.

    • Neutralize with

      
      .[8]
      
    • Product: 4-Hydroxybutanal (exists in equilibrium with the cyclic hemiacetal).

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Darkening/Tarring during Bromination Temperature too high; Acid accumulation.[1]Ensure T < -10°C; Increase base (

) loading; Add Br2 slower.
Low Yield of Malealdehyde Premature hydrolysis; Product instability.[1]Isolate the acetal intermediate first. Generate aldehyde in situ only when needed.
Incomplete Ring Opening Insufficient acid strength; 2,5-DHF stability.[1]Ensure isomerization to 2,3-DHF first, or use oxidative conditions (Protocol A).[1]

Part 5: References

  • Clauson-Kaas, N., et al. "The Preparation of 2,5-Dimethoxy-2,5-dihydrofuran."[1][5] Acta Chemica Scandinavica, vol. 1, 1947, pp. 619-623.[1]

  • Feringa, B. L., et al. "Oxidation of Furans: A Synthetic View."[1] Recueil des Travaux Chimiques des Pays-Bas, vol. 113, no. 12, 1994.[1] [1]

  • Organic Syntheses. "2,5-Dimethoxy-2,5-dihydrofuran." Organic Syntheses, Coll.[1][5] Vol. 5, p. 703 (1973); Vol. 40, p. 29 (1960).[1]

  • Kirschning, A., et al. "Functionalized 2,5-Dihydrofurans: Synthesis and Reactivity."[1] Synthesis, 2001.[1][2]

  • Reppe, W., et al. "Ring Opening of Tetrahydrofuran and Dihydrofuran Derivatives."[1] Justus Liebigs Annalen der Chemie, vol. 596, 1955.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "4-Bromo-2,3-dihydrofuran" synthesis

Topic: Optimizing reaction conditions for "4-Bromo-2,3-dihydrofuran" synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1] Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for "4-Bromo-2,3-dihydrofuran" synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Product Identity: 4-Bromo-2,3-dihydrofuran CAS: 1430811-55-4 Primary Utility: Non-aromatic vinyl bromide "handle" for Pd-catalyzed cross-couplings (Suzuki, Sonogashira) to access functionalized dihydrofurans.[1]

Core Synthesis Protocol: Copper-Catalyzed Cyclization

Recommended Route: Intramolecular O-vinylation of 1,2-dibromohomoallylic alcohols.[1]

Unlike classical bromination/elimination of dihydrofuran (which suffers from poor regiocontrol and poly-bromination), the modern "Gold Standard" protocol utilizes a regioselective copper-catalyzed cyclization.[1] This route ensures the bromine atom is installed exclusively at the C4 position.

Optimized Reaction Conditions
ParameterStandard ConditionOptimization Notes
Precursor (E)-1,2-dibromohomoallylic alcoholMust be E-isomer for optimal cyclization geometry.[1]
Catalyst CuBr (10 mol%)Critical: Use CuBr instead of CuI to prevent halogen exchange (formation of 4-iodo analog).
Ligand 1,10-Phenanthroline (20 mol%)Essential for stabilizing the Cu(I) species.[1]
Base Cs₂CO₃ (1.2 equiv.)[2]Anhydrous; particle size affects kinetics (finely ground preferred).
Solvent Acetonitrile (MeCN)0.05 M concentration. Dioxane is an alternative for higher temps.
Temperature 80 °CHigher temps (115 °C) increase rate but may promote polymerization.
Atmosphere Argon/NitrogenStrictly oxygen-free to prevent catalyst oxidation.[1]
Step-by-Step Workflow
  • Precursor Assembly: Synthesize the (E)-1,2-dibromohomoallylic alcohol via bromination of the corresponding homopropargyl alcohol using CuBr₂.[1]

  • Cyclization Setup: In a glovebox or under Schlenk conditions, combine the dibromo-precursor, CuBr, 1,10-phenanthroline, and Cs₂CO₃ in dry MeCN.

  • Reaction: Heat to 80 °C. Monitor via TLC/GC-MS. Reaction typically completes in 8–16 hours.

  • Workup (Crucial): Filter through a celite pad to remove inorganic salts. Concentrate under reduced pressure.

    • Warning: Do not use acidic washes (e.g., HCl). The dihydrofuran ring is acid-sensitive.[1]

  • Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (TEA) to neutralize acidity.

Troubleshooting Guide (FAQ)

Q1: I am detecting a secondary peak in GC-MS with M+48 mass. What is this?

Diagnosis: Halogen Exchange (Iodide Contamination). Cause: If you used CuI (Copper Iodide) as the catalyst, the iodide anion can displace the bromide at the vinyl position during the reaction, generating 4-iodo-2,3-dihydrofuran.[1] Solution: Switch the catalyst to CuBr (Copper Bromide). This maintains the halogen integrity of your product. If CuBr is unavailable, use CuCl, though yields may decrease.[1]

Q2: My product yield is low, and the crude mixture looks like a "tar."

Diagnosis: Acid-Catalyzed Polymerization. Cause: 2,3-Dihydrofurans are enol ethers and are highly susceptible to polymerization in the presence of trace acids (from silica gel or chloroform).[1] Solution:

  • Solvent: Ensure your deuterated chloroform (CDCl₃) for NMR is neutralized (pass through basic alumina or add silver foil).

  • Column: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading the sample.[1]

  • Storage: Store the purified product at -20 °C, stabilized with BHT (butylated hydroxytoluene) if long-term storage is required.

Q3: I am observing the formation of an oxetane byproduct (2-bromomethyleneoxetane).

Diagnosis: Competitive 4-exo-dig vs. 5-endo-trig cyclization. Cause: The cyclization pathway is dictated by the conformational preference of the substrate. While the 5-endo pathway (forming dihydrofuran) is generally favored for these substrates, steric bulk near the hydroxyl group can skew the ratio.[1] Solution:

  • Ligand Tuning: Switch from 1,10-phenanthroline to a bulkier ligand like dMeO-phen (4,7-dimethoxy-1,10-phenanthroline) to enforce the geometry required for the 5-membered ring.[1]

  • Temperature: Lower the temperature to 60 °C and extend reaction time to favor the thermodynamic product (dihydrofuran) over the kinetic oxetane (if applicable).

Q4: Can I synthesize this directly from 2,3-dihydrofuran via bromination?

Diagnosis: Regioselectivity Issues. Insight: Direct bromination of 2,3-dihydrofuran typically yields 2,3-dibromotetrahydrofuran.[1] Subsequent elimination is difficult to control, often resulting in 3-bromo-2,3-dihydrofuran (vinyl bromide at the wrong position) or furan formation (aromatization).[1] The de novo synthesis from homopropargyl alcohols (Route 1) is significantly more reliable for the specific 4-bromo isomer.[1]

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the specific pathway for the Cu-catalyzed synthesis, highlighting the critical divergence point where catalyst selection impacts product purity.

G Start Homopropargyl Alcohol Inter (E)-1,2-Dibromoalkene Start->Inter CuBr2 Bromination Cat Cu Catalyst (Critical Choice) Inter->Cat MeCN, Base, 80°C Prod 4-Bromo-2,3-dihydrofuran (Target) Cat->Prod Use CuBr (No Exchange) Impurity 4-Iodo-2,3-dihydrofuran (Impurity) Cat->Impurity Use CuI (Halogen Exchange)

Caption: Synthesis workflow highlighting the critical catalyst selection step to avoid halogen exchange impurities.

References

  • RSC Advances (2021). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols.[1]

    • Source: Royal Society of Chemistry
    • Relevance: Defines the primary synthetic route, optimized conditions, and mechanistic rationale for selectivity.[1]

    • URL: [Link]

  • PubChem Compound Summary.

    • Source: National Center for Biotechnology Information (NCBI)[1]

    • Relevance: Provides safety data (GHS classifications)
    • URL: [Link][1]

  • Organic Chemistry Portal.Synthesis of 2,3-Dihydrofurans.

    • Source: Organic-Chemistry.org[1]

    • Relevance: General background on dihydrofuran stability and alternative cyclization strategies (e.g.
    • URL: [Link][1][3][4]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2,3-dihydrofuran

Status: Operational Agent: Senior Application Scientist Topic: Purification & Stabilization Protocols Executive Summary: Know Your Molecule The Core Challenge: 4-Bromo-2,3-dihydrofuran is a halogenated cyclic enol ether....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Purification & Stabilization Protocols

Executive Summary: Know Your Molecule

The Core Challenge: 4-Bromo-2,3-dihydrofuran is a halogenated cyclic enol ether. Its purification is non-trivial because it sits at the intersection of two instability modes:

  • Acid Sensitivity: Like all enol ethers, it is prone to rapid hydrolysis in the presence of Brønsted acids (even weak ones like untreated silica gel), causing ring-opening to acyclic aldehydes/lactols.

  • Thermal/Radical Instability: The C-Br bond, combined with the vinyl ether functionality, makes the molecule susceptible to polymerization or HBr elimination upon heating, often resulting in a "black tar" decomposition product.

The Golden Rule:

Avoid acidic contact at all costs. If you treat this compound like a standard organic intermediate (e.g., standard silica column, rotary evaporation at 50°C), you will lose it.

Decision Matrix: Choosing Your Workflow

Before proceeding, assess your crude material. Use the following logic flow to determine the safest purification route.

PurificationLogic Start Crude 4-Bromo-2,3-dihydrofuran PurityCheck Est. Purity (NMR/GC) Start->PurityCheck HighPurity > 85% Purity (Mainly solvent/volatile impurities) PurityCheck->HighPurity LowPurity < 85% Purity (Heavy tars or close-eluting byproducts) PurityCheck->LowPurity Distillation Protocol A: Vacuum Distillation (Preferred Method) HighPurity->Distillation Best Yield Column Protocol B: Neutralized Chromatography (Rescue Method) LowPurity->Column Required separation Storage Storage: -20°C, Argon, +K2CO3 Distillation->Storage Pure Oil Column->Storage Pure Oil

Figure 1: Operational workflow for selecting the purification method based on crude purity levels.

Protocol A: Vacuum Distillation (Gold Standard)

Context: This is the preferred method as it avoids silica contact entirely. However, because the compound can eliminate HBr and polymerize upon heating, you must use a base-stabilized distillation setup.

Equipment Setup
  • Apparatus: Short-path distillation head (Vigreux column is usually unnecessary and increases hold-up volume).

  • Vacuum: High vacuum required (< 5 mmHg preferred) to keep bath temperature below 60°C.

  • Stabilizer: Anhydrous Potassium Carbonate (

    
    ) or Calcium Hydride (
    
    
    
    ).
Step-by-Step Procedure
  • The "Base" Trap:

    • Add the crude oil to the distillation flask.

    • CRITICAL STEP: Add 0.5% - 1% (w/w) of anhydrous

      
       or solid 
      
      
      
      directly into the pot.
    • Why? Thermal stress can trigger trace HBr elimination. HBr is autocatalytic for polymerization. The base scavenges HBr immediately, preventing the "black tar" cascade.

  • Degassing:

    • Stir the mixture under vacuum at room temperature for 10 minutes first. This removes residual volatile solvents (DCM, Ether) that might bump violently once heating starts.

  • Distillation:

    • Slowly ramp the oil bath temperature.

    • Target: You want the product to distill at the lowest possible temperature.

    • Observation: If the pot residue begins to darken rapidly, lower the bath temp and improve your vacuum.

  • Collection:

    • Pre-cool the receiving flask in dry ice/acetone.

    • Isolate the main fraction. Discard the early "solvent cut" and the late "tarry residue."

Protocol B: Neutralized Flash Chromatography

Context: Use this only if distillation is impossible (e.g., separation from a close-boiling impurity is needed). Standard silica gel is acidic (


) and will destroy your product within minutes.
The "Triethylamine Doping" Method
ParameterSpecification
Stationary Phase Silica Gel (Standard 230-400 mesh) OR Basic Alumina (Grade III)
Mobile Phase Hexanes / Ethyl Acetate (Gradient)
Modifier (CRITICAL) Triethylamine (

)
Loading Mode Liquid loading (neat or in Hexanes/Et3N)
Step-by-Step Procedure
  • Pre-treating the Silica:

    • Prepare your mobile phase (e.g., 95:5 Hexanes:EtOAc).

    • Add 1% v/v Triethylamine to the solvent system.

    • Slurry pack the column with this mixture.[1] Flush at least 2 Column Volumes (CV) through the column before loading your sample.

    • Verification: Check the pH of the eluent exiting the column. It must be basic (pH > 8).

  • Sample Loading:

    • Dissolve crude material in Hexanes containing 1%

      
      .
      
    • Do not use DCM if possible (traces of HCl in DCM can be fatal).

  • Elution:

    • Run the column quickly. Do not let the compound sit on the silica for extended periods.

    • Collect fractions in tubes that already contain a drop of

      
       for added safety.
      
  • Concentration:

    • Evaporate solvents on a rotary evaporator.

    • Note: Keep the bath temp < 30°C. Do not evaporate to absolute dryness if possible; the concentrated neat oil is most unstable.

Troubleshooting & FAQs

Q1: My product turned black and solidified in the flask. What happened?

  • Diagnosis: Polymerization.

  • Root Cause: Likely trace acid (HBr) generation during heating or storage.

  • Fix: You missed the base stabilizer. Next time, store the crude over solid

    
     immediately after workup and add 
    
    
    
    to the distillation pot.

Q2: I see the product on TLC, but it's gone after the column.

  • Diagnosis: Acid hydrolysis.

  • Root Cause: The acidic surface of the silica gel opened the dihydrofuran ring, creating a polar aldehyde that is stuck at the baseline.

  • Fix: You must use Protocol B (Triethylamine doping). If that fails, switch to Basic Alumina (Brockmann Grade III).

Q3: Can I store this compound on the shelf?

  • No.

  • Storage Protocol: Store neat (undiluted) at -20°C under an Argon atmosphere. Ideally, add a few pellets of activated molecular sieves or

    
     to the vial to keep it dry and basic.
    

Q4: What are the typical impurities?

  • Precursors: 3,4-dibromotetrahydrofuran (if made via elimination).

  • Byproducts: Furan derivatives (if aromatization occurs).

  • Hydrolysis: 4-bromo-4-hydroxy-butanal derivatives (if exposed to moisture/acid).

References
  • An, J., et al. (2021).[2][3] "Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols."[3][4] Chemical Science, 12, 10347–10353.[4]

    • Key Insight: Establishes the synthesis and stability profiles of 4-bromo-2,3-dihydrofurans.
  • Biotage Applications Group. (2023). "Purification of Acid Sensitive Compounds." Biotage Knowledge Base.

    • Key Insight: Validates the use of amine modifiers (Triethylamine)
  • Organic Chemistry Portal. "Synthesis of 2,3-Dihydrofurans."

    • Key Insight: General handling of dihydrofuran intermediates.[3][4]

Sources

Troubleshooting

Improving yield and selectivity in the synthesis of 4-bromo-2,3-dihydrofurans

Executive Summary The synthesis of 4-bromo-2,3-dihydrofurans is a critical yet often frustrating workflow in medicinal chemistry. This scaffold serves as a versatile "coupling handle" for Suzuki-Miyaura and Heck reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-bromo-2,3-dihydrofurans is a critical yet often frustrating workflow in medicinal chemistry. This scaffold serves as a versatile "coupling handle" for Suzuki-Miyaura and Heck reactions, but its preparation is plagued by two main failure modes: regio-irregularity (competition between endo and exo cyclization) and product instability (dehydrobromination to furans).[1]

This guide moves beyond standard textbook protocols, offering a troubleshooting-first approach derived from recent catalytic breakthroughs (notably the 2021 Copper-catalyzed method) and optimized electrophilic cyclization techniques.

Part 1: The Core Challenge – Regioselectivity & Mechanism

To troubleshoot low yields, you must first understand the competition at the molecular level. The formation of the dihydrofuran ring is governed by Baldwin’s Rules , which dictate the kinetic feasibility of ring closure.

The Pathway Divergence

When cyclizing a 3-alkyn-1-ol (homopropargylic alcohol) with an electrophile (E+), two pathways compete:

  • 5-endo-dig (Desired): Oxygen attacks the inner carbon of the alkyne. This yields the 2,3-dihydrofuran ring.[1][2][3][4]

  • 5-exo-dig (Undesired): Oxygen attacks the outer carbon. This yields a tetrahydrofuran with an exocyclic double bond (often hydrolyzing to a ketone).[1]

Standard electrophiles (like NBS alone) often favor the 5-exo-dig path due to orbital alignment, leading to mixtures.[1] High selectivity for the 5-endo-dig product requires specific metal catalysts (Ag, Au, or Cu) to activate the pi-system or a complete change in strategy to dibromo-precursors.

G Start 3-Alkyn-1-ol (Precursor) Activation Activation (NBS/Catalyst) Start->Activation EndoPath 5-endo-dig (Disfavored without Metal) Activation->EndoPath Au(I)/Ag(I) Catalyst ExoPath 5-exo-dig (Kinetically Favored) Activation->ExoPath NBS Only ProdEndo 4-Bromo-2,3-dihydrofuran (Target Scaffold) EndoPath->ProdEndo Cyclization ProdExo Exocyclic Vinyl Bromide (Side Product) ExoPath->ProdExo Ketone Tetrahydrofuran-3-one (Hydrolysis Product) ProdExo->Ketone Aqueous Workup

Figure 1: Mechanistic divergence in electrophilic cyclization. Note that without metal catalysis, the 5-exo-dig pathway often dominates, leading to impurities.[1]

Part 2: Primary Methodologies & Troubleshooting

Method A: The "Modern Robust" Route (Cu-Catalyzed)

Recommended for: High value substrates, complex intermediates, and when regioselectivity is critical.[1]

This method, popularized by recent literature (e.g., Chem. Sci., 2021), avoids the alkyne ambiguity by using a 1,2-dibromohomoallylic alcohol precursor.[1]

Protocol Summary:

  • Precursor: Treat homoallylic alcohol with Br

    
     to form the 1,2-dibromo derivative.
    
  • Cyclization: React with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs

    
    CO
    
    
    
    in 1,4-dioxane at 115°C.

Troubleshooting Guide (Method A)

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or poor solubility.Switch solvent from MeCN to 1,4-Dioxane .[1] Increase temperature to 115°C. Ensure Cs

CO

is finely ground and dry.
Elimination to Diene Base is too strong or temperature too high.Lower temperature to 80°C. Verify the stoichiometry of Cs

CO

(do not exceed 1.2 equiv).
Product is unstable Acidic silica gel degradation.Pre-treat silica gel with 1% Et

N/Hexane before chromatography.[1] Store product at -20°C in the dark.
Method B: The "Direct" Route (Electrophilic Cyclization)

Recommended for: Simple substrates, large-scale early-phase synthesis.[1]

This uses a 3-alkyn-1-ol, NBS, and a Silver catalyst to force the 5-endo-dig ring closure.

Protocol Summary:

  • Reagents: 3-butyn-1-ol derivative (1.0 equiv), NBS (1.1 equiv), AgNO

    
     (0.1 equiv).[1]
    
  • Solvent: Acetone or DCM (Acetone often yields cleaner conversion).[1]

  • Conditions: Stir at RT in the dark (NBS is photosensitive).

Troubleshooting Guide (Method B)

IssueProbable CauseCorrective Action
Formation of Ketone 5-exo-dig cyclization occurred, followed by hydrolysis.The Ag(I) catalyst is failing to direct the regioselectivity. Switch to AuCl

(1-2 mol%)
in DCM, which has a stronger affinity for the alkyne and enforces endo cyclization.[1]
Purple/Brown Reaction Decomposition of NBS or product.Perform reaction in total darkness (wrap flask in foil). Ensure NBS is recrystallized (white, not yellow) before use.[1]
Protodebromination Loss of Br atom (formation of 2,3-dihydrofuran).[1]Avoid prolonged reaction times. Quench immediately upon consumption of starting material. Use mild reducing agent (Na

S

O

) during workup.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my product decompose on the rotavap? A: 4-Bromo-2,3-dihydrofurans are acid-sensitive enol ether analogs. Traces of HBr generated during the reaction or from NBS decomposition can catalyze ring opening or polymerization upon concentration.

  • Fix: Always wash the organic layer with saturated NaHCO

    
     twice before drying. Add a drop of triethylamine to the collection flask before rotary evaporation.
    

Q2: Can I use NIS instead of NBS to get the iodo-derivative? A: Yes, but the iodo-dihydrofurans are significantly less stable. They are prone to light-induced decomposition. If you need the iodo-analog for coupling, generate it and use it immediately in the next step (telescoped synthesis) without isolation.[1]

Q3: How do I distinguish the endo product from the exo byproduct by NMR? A:

  • 4-Bromo-2,3-dihydrofuran (Endo): Look for a triplet (or dd) around 4.5 ppm (OCH

    
    ) and a distinct triplet/multiplet around 2.9 ppm  (allylic CH
    
    
    
    ).[1] The vinyl proton (H5) usually appears as a triplet around 6.5-6.8 ppm .
  • Exocyclic Vinyl Bromide (Exo): Typically shows a vinyl proton signal that is more upfield or distinct multiplets for the tetrahydrofuran ring protons (1.8–2.2 ppm range).[1]

Part 4: Optimization Workflow

Use this decision tree to select the right condition for your specific substrate.

Optimization Start Start: Select Precursor Q1 Is the substrate acid-sensitive? Start->Q1 MethodA Method A: Cu-Catalyzed (From 1,2-dibromohomoallylic alcohol) Q1->MethodA Yes (Robust) MethodB Method B: Ag/Au-Catalyzed (From 3-alkyn-1-ol) Q1->MethodB No (Faster) Success Isolate & Stabilize (Et3N) MethodA->Success Check Check Regioselectivity (NMR) MethodB->Check Check->Success >90% Endo Fail Switch to Method A Check->Fail Mix/Exo Fail->MethodA

Figure 2: Decision matrix for selecting the synthesis route based on substrate sensitivity and required purity.

References

  • Cu-Catalyzed Synthesis (Method A)

    • Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols.[1][2]

    • Source: Chemical Science, 2021.[1][2]

    • URL: [Link][1][4][5][6][7][8]

  • Electrophilic Cyclization Mechanism (Method B)

    • 5-Endo-dig electrophilic cyclization of 1,4-disubstituted but-3-yn-1-ones.
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL: [Link]

  • Gold Catalysis for Dihydrofurans

    • Gold-Catalyzed Cyclization of (Z)-2-En-4-yn-1-ols: Highly Efficient Synthesis of Fully Substituted Dihydrofurans.
    • Source: Organic Letters, 2006.[1][9]

    • URL: [Link][1]

Sources

Optimization

Stability and degradation pathways of "4-Bromo-2,3-dihydrofuran" under various conditions

Technical Support Center: 4-Bromo-2,3-dihydrofuran Stability, Handling, and Degradation Troubleshooting Module 1: Compound Profile & Critical Instability Compound: 4-Bromo-2,3-dihydrofuran CAS: (Specific CAS may vary by...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2,3-dihydrofuran Stability, Handling, and Degradation Troubleshooting

Module 1: Compound Profile & Critical Instability

Compound: 4-Bromo-2,3-dihydrofuran CAS: (Specific CAS may vary by isomer/source, typically treated as a 3-bromofuran precursor) Chemical Class: Halogenated Cyclic Enol Ether / Vinyl Bromide

The "Why" Behind the Instability: To successfully handle 4-Bromo-2,3-dihydrofuran, you must understand it is fighting two opposing chemical urges:

  • Enol Ether Hydrolysis: The oxygen atom at position 1 donates electron density into the C4=C5 double bond. This makes C4 highly nucleophilic (basic). In the presence of even trace moisture and acid (protons), C4 protonates, leading to rapid ring-opening hydrolysis.

  • Aromatization: The molecule is only two hydrogen atoms (or an elimination step) away from becoming 3-bromofuran , a stable aromatic system. Thermodynamic pressure constantly drives the molecule toward this aromatic state, often releasing HBr or H₂ in the process.

Module 2: Storage & Handling Protocols

Status: Critical Control Required

ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of spontaneous aromatization and polymerization.
Atmosphere Argon (Strict) Oxygen promotes radical formation at the allylic position (C3), leading to peroxides and fragmentation.
Stabilizer 0.5% w/w K₂CO₃ or Triethylamine Crucial: Scavenges trace acid (HBr) generated by decomposition, preventing an autocatalytic hydrolysis loop.
Solvent Anhydrous THF or Et₂O Avoid chlorinated solvents (CHCl₃, DCM) if they are not strictly acid-free, as they often contain trace HCl.
Container Amber, Silanized Glass Blocks UV light (prevents C-Br homolysis) and minimizes surface acidity of glass.

Module 3: Troubleshooting & FAQs

Q1: My clear oil turned dark brown/black overnight. What happened?

Diagnosis: Cationic Polymerization. Mechanism: Without a base stabilizer, trace acid (H⁺) protonated the enol ether double bond. This generated a reactive oxocarbenium ion which was attacked by another molecule of 4-bromo-2,3-dihydrofuran rather than water. This chain reaction creates dark, viscous oligomers. Solution: Always store over a few pellets of KOH or K₂CO₃. If the color is light yellow, distill immediately under reduced pressure to recover. If black/tarry, the sample is lost.

Q2: I see a new spot on TLC that is less polar and UV active. Is it an impurity?

Diagnosis: Aromatization to 3-Bromofuran. Mechanism: 4-Bromo-2,3-dihydrofuran can undergo oxidative dehydrogenation or elimination. 3-Bromofuran is aromatic, stable, and moves faster on silica (less polar) compared to the dihydro- precursor. Action: This is a common degradation product. If your synthesis allows, you may be able to use the mixture if the aromatic ring doesn't interfere. Separation requires careful fractional distillation.

Q3: The compound disappeared instantly upon adding aqueous acid.

Diagnosis: Hydrolytic Ring Opening. Mechanism: You have triggered the enol ether hydrolysis. The ring opens to form a bromo-aldehyde derivative (typically 3-bromo-4-hydroxybutanal or its equilibrium isomers), which is water-soluble and reactive. Prevention: Maintain strictly anhydrous conditions. If a quench is required, use basic buffers (sat. NaHCO₃) at low temperature, never straight acid.

Module 4: Degradation Pathways (Visualized)

The following diagram details the two primary "death pathways" for 4-Bromo-2,3-dihydrofuran: Acid-Catalyzed Hydrolysis and Aromatization.

DegradationPathways Start 4-Bromo-2,3-dihydrofuran (Kinetic Product) H_Ion Protonation (H+) Start->H_Ion Trace Acid/H2O Oxidation Oxidation / Elimination Start->Oxidation Air/Heat/Time Oxocarbenium Oxocarbenium Ion (Intermediate) H_Ion->Oxocarbenium Fast Lactol Hemiacetal (Lactol) Oxocarbenium->Lactol + H2O Aldehyde 3-Bromo-4-hydroxybutanal (Ring Open) Lactol->Aldehyde Equilibrium Furan 3-Bromofuran (Thermodynamic Sink) Oxidation->Furan - H2 / -HBr

Figure 1: Divergent degradation pathways. The red path (Hydrolysis) is rapid in acidic moisture. The green path (Aromatization) is thermodynamically driven over time.

Module 5: Analytical Verification Protocols

To confirm if your sample is still viable, perform these checks. Do not use GC-MS as the primary check without neutralization, as the heated injection port can induce aromatization, giving a false positive for 3-bromofuran.

Protocol A: 1H-NMR Validation (Gold Standard)
  • Solvent: Benzene-d6 or Acetone-d6 (Avoid CDCl₃ unless neutralized over basic alumina, as CDCl₃ is naturally acidic).

  • Key Signals:

    • 4-Bromo-2,3-dihydrofuran: Look for the vinyl proton (H5) as a triplet or doublet of triplets around 6.5 - 7.0 ppm . The methylene protons (H2, H3) will appear as multiplets in the 2.5 - 4.5 ppm range.

    • Degradation (3-Bromofuran): Distinct aromatic signals at 7.4 ppm (H2) and 6.5 ppm (H4) and 7.3 ppm (H5) (approximate shifts).

    • Hydrolysis: Loss of vinyl signals; appearance of aldehyde peaks (>9.5 ppm) or broad OH signals.

Protocol B: Titration for Peroxides
  • Why: Dihydrofurans form explosive peroxides at the C2/C3 positions upon air exposure.

  • Method: Use commercially available peroxide test strips (Quantofix) before any distillation or heating. If >10 mg/L, treat with sodium thiosulfate immediately.

Module 6: Experimental Workflow Decision Tree

Use this logic flow to determine if your reagent is safe to use in synthesis (e.g., Suzuki coupling or Lithiation).

DecisionTree Check Visual Inspection: Color? Clear Clear / Pale Yellow Check->Clear Dark Dark Brown / Black Check->Dark Test Peroxide Test Clear->Test Discard Discard (Polymerized) Dark->Discard NMR 1H-NMR (C6D6) Test->NMR Peroxides Negative Test->Discard Peroxides High (>50ppm) Safe Safe to Use (Keep Cold) NMR->Safe Purity >95% Purify Distill over K2CO3 (Reduced Pressure) NMR->Purify Minor Oligomers Aromatic Contains >10% 3-Bromofuran NMR->Aromatic Aromatized Purify->Safe

Figure 2: Go/No-Go decision logic for reagent handling.

References

  • An, J., Intano, J., et al. (2021).[1] "Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols."[1] Royal Society of Chemistry.

  • BenchChem Technical Guides. (2025). "Stability and Storage of 3-bromodihydrofuran-2(3H)-one." (Related oxidized derivative stability data).

  • Apollo Scientific. (2023). "Safety Data Sheet: 3-Bromodihydrofuran-2(3H)-one." (Handling protocols for brominated furanones).

  • Wikipedia. "3-Bromofuran." (Data on the thermodynamic sink/aromatization product).

  • Organic Chemistry Portal. "Synthesis of 2,3-Dihydrofurans." (General reactivity and Heck coupling conditions).

Sources

Troubleshooting

Safe handling and storage protocols to prevent "4-Bromo-2,3-dihydrofuran" decomposition

To: Research Team / Chemical Safety Officers From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Guide: Stabilization & Handling of 4-Bromo-2,3-dihydrofuran Ticket ID: DHF-BR-STAB-001 Executive...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team / Chemical Safety Officers From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Guide: Stabilization & Handling of 4-Bromo-2,3-dihydrofuran Ticket ID: DHF-BR-STAB-001

Executive Summary: The "Silent Killer" of Enol Ethers

You are accessing this guide because you are working with 4-Bromo-2,3-dihydrofuran . Do not treat this as a standard organic intermediate.

The Core Problem: This compound is a cyclic enol ether containing a vinyl bromide. It suffers from a "bipolar" instability:

  • Acid Sensitivity: The electron-rich double bond (C4=C5) is highly susceptible to protonation, leading to rapid hydrolysis and ring-opening.

  • Aromatization Driving Force: There is a thermodynamic potential to eliminate HBr or oxidize to form the fully aromatic (and stable) furan ring, degrading your starting material.

If your sample has turned yellow/brown or fumes upon opening, decomposition has already initiated. This guide provides the protocols to arrest these pathways.

Decomposition Mechanics (The "Why")

To prevent decomposition, you must understand the enemy. The following diagram illustrates the three primary failure modes for 4-Bromo-2,3-dihydrofuran.

Figure 1: Decomposition Pathways of 4-Bromo-2,3-dihydrofuran

DecompositionPathways Start 4-Bromo-2,3-dihydrofuran (Intact Reagent) Protonation Protonation at C5 (Oxocarbenium Ion) Start->Protonation + H+ (Fastest) Aromatization Elimination/Oxidation to 3-Bromofuran Start->Aromatization Oxidation/Elimination Acid Acid Impurity (HCl, acidic CDCl3) Acid->Protonation Water Moisture (H2O) Heat Heat / Light Heat->Aromatization Hydrolysis Ring Opening (Formation of Bromo-aldehydes) Protonation->Hydrolysis + H2O Polymer Oligomerization/ Polymerization (Brown Tar) Hydrolysis->Polymer Aldol Condensation

Caption: The primary decomposition route is acid-catalyzed hydrolysis (Red path), leading to ring-opening and subsequent polymerization (tars).

Storage & Handling Protocols (The "How")

The following protocols are non-negotiable for maintaining purity >95%.

A. The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Slows the kinetics of auto-oxidation and polymerization.
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket against moisture/oxygen.
Stabilizer

(Solid)
CRITICAL: Store the liquid over anhydrous Potassium Carbonate pellets (1-5% w/w). This acts as an acid scavenger, neutralizing any HBr formed or adventitious acid.
Container Amber Glass + Teflon Seal Amber glass blocks UV light (preventing radical formation). Teflon prevents leaching of plasticizers.
B. The "Basic Alumina" Filtration Protocol (Pre-Reaction)

Before using this reagent in any sensitive reaction (especially Pd-catalyzed couplings), you must remove decomposition byproducts.

  • Prepare a Pasteur pipette: Plug with cotton, fill 2-3 cm with Basic Alumina (Activity I).

  • Flush: Rinse the alumina with dry DCM or THF.

  • Filter: Pass the required volume of 4-Bromo-2,3-dihydrofuran through the alumina plug directly into your reaction flask.

    • Why? Basic alumina neutralizes acid traces and traps peroxides/polymers.

  • Rinse: Follow with a small volume of reaction solvent to maximize recovery.

Troubleshooting Center (FAQs)

Q1: My sample has turned from clear to dark brown. Is it usable?

  • Diagnosis: This indicates polymerization, likely triggered by acid hydrolysis.

  • Action:

    • If <10% dark: Attempt vacuum distillation (see Q3).

    • If opaque/tarry: Discard. The breakdown products (aldehydes/acids) will poison transition metal catalysts.

Q2: I need to take an NMR. Which solvent should I use?

  • WARNING: Do NOT use untreated

    
     (Chloroform-d). It is naturally acidic due to DCl formation.
    
  • Protocol:

    • Use

      
       (Benzene-d6) or 
      
      
      
      (DCM-d2) stored over molecular sieves.
    • If you must use

      
      , filter it through basic alumina first or add a speck of 
      
      
      
      to the NMR tube.
    • Symptom:[1][2][3][4][5][6][7][8][9][10] If your NMR spectrum shows broad peaks or new aldehyde signals (9-10 ppm) appearing during the scan, your solvent is destroying the sample.

Q3: Can I distill this compound?

  • Answer: Yes, but it is high-risk.

  • Protocol:

    • Wash: Pre-wash glassware with dilute

      
       and dry to ensure surface basicity.
      
    • Additive: Add solid

      
       or 
      
      
      
      to the distillation pot.
    • Vacuum: Use high vacuum (<1 mbar) to keep the bath temperature below 50°C .

    • Receiving: Collect into a flask cooled to -78°C containing a few pellets of

      
      .
      

Workflow Visualization: The "Safe-Use" Decision Tree

Follow this logic flow every time you handle the reagent.

Figure 2: Operational Workflow for 4-Bromo-2,3-dihydrofuran

HandlingWorkflow Start Retrieve Reagent from -20°C VisualCheck Visual Inspection: Clear/Straw vs. Brown? Start->VisualCheck Brown Brown/Tarry VisualCheck->Brown Dark Clear Clear/Straw VisualCheck->Clear OK Purify Vacuum Distillation (over CaH2) Brown->Purify Prep Prepare Aliquot Clear->Prep Purify->Prep Filtration Pass through BASIC ALUMINA Plug Prep->Filtration MANDATORY STEP NMR QC Check (NMR) (Solvent: C6D6 or Basic CDCl3) Filtration->NMR Reaction Proceed to Reaction NMR->Reaction Purity >95%

Caption: The critical control point is the Basic Alumina filtration step, which ensures acid neutralization immediately prior to use.

References & Authoritative Grounding

  • Enol Ether Hydrolysis Mechanism:

    • Kresge, A. J. (1987). "Acid-Catalyzed Hydrolysis of Enol Ethers." Accounts of Chemical Research, 20(10), 364–370.

    • Relevance: Establishes the protonation of the

      
      -carbon as the rate-limiting step for decomposition.
      
  • Handling of Halogenated Furans/Dihydrofurans:

    • Keay, B. A. (1999). "Synthetic Applications of Furan Derivatives." Chemical Reviews.

    • Relevance: Discusses the aromatization driving force and instability of dihydro-intermediates.

  • General Purification of Acid-Sensitive Reagents:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

    • Relevance: Source for the "Basic Alumina" filtration technique and base-washed glassware protocols.

  • Safety Data & Properties (Analogous 2,3-Dihydrofuran):

    • PubChem. "2,3-Dihydrofuran Compound Summary."

    • Relevance: Provides baseline toxicity and flammability data applicable to the brominated derivative.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 4-Bromo-2,3-dihydrofuran Synthesis

Here is the Technical Support Center guide for the optimization of 4-Bromo-2,3-dihydrofuran cyclization. Subject: Troubleshooting Solvent Effects in Cu(I)-Catalyzed Cyclization of 1,2-Dibromohomoallylic Alcohols.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the optimization of 4-Bromo-2,3-dihydrofuran cyclization.

Subject: Troubleshooting Solvent Effects in Cu(I)-Catalyzed Cyclization of 1,2-Dibromohomoallylic Alcohols. Applicable Protocols: Intramolecular O-Vinylation, Ullmann-type Cyclization. Target Molecule: 4-Bromo-2,3-dihydrofuran (and related halogenated dihydrofurans).

Executive Summary & Core Logic

The synthesis of 4-bromo-2,3-dihydrofuran is a chemo-selective challenge. The most robust route involves the Cu(I)-catalyzed 5-endo-trig cyclization of 1,2-dibromohomoallylic alcohols. Unlike standard dihydrofuran syntheses (which often target the furan ring via aromatization), this protocol must preserve the C(sp2)–Br bond for downstream cross-coupling (e.g., Suzuki-Miyaura or Heck reactions).

The Critical Variable: Solvent Choice Solvent selection in this system is not merely about solubility; it dictates the coordination environment of the Copper catalyst . The reaction competes between a desired 5-endo cyclization (forming the dihydrofuran) and a 4-exo pathway (forming an oxetane), or simply stalling due to catalyst poisoning.

Troubleshooting Guide (FAQ)

Q1: I am seeing high conversion of the starting material but low yields of the 4-bromo-2,3-dihydrofuran. Why?

Diagnosis: This often indicates oligomerization or non-selective decomposition rather than the competing 4-exo pathway. Root Cause:

  • Concentration Effect: High substrate concentration (>0.1 M) favors intermolecular polymerization over intramolecular cyclization.

  • Solvent Polarity Mismatch: Using a solvent that is too non-polar (e.g., Toluene) may not sufficiently solubilize the inorganic base (Cs₂CO₃), leading to slow surface-mediated reactions that allow side-reactions to dominate.

Corrective Action:

  • Dilution: Reduce substrate concentration to 0.05 M . This statistically favors the intramolecular event.

  • Solvent Switch: Ensure you are using Acetonitrile (MeCN) or THF .

Q2: Why does the reaction fail completely (0% yield) in DMF or Nitromethane?

Diagnosis: Catalyst Deactivation. Technical Insight:

  • DMF (N,N-Dimethylformamide): While excellent for many S_NAr reactions, DMF is a strong sigma-donor. In this specific Cu(I)/Phenanthroline system, DMF likely competes with the ligand for the Cu center, effectively sequestering the catalyst and preventing substrate coordination.

  • MeNO₂ (Nitromethane): This solvent is likely too polar and non-coordinating, or it may participate in redox events that oxidize the unstable Cu(I) to inactive Cu(II).

Q3: Can I use protic solvents (EtOH, MeOH) to improve base solubility?

Stop. Do not use protic solvents. Reasoning: The mechanism involves an alkoxide intermediate. Protic solvents will:

  • Quench the active alkoxide via proton exchange.

  • Compete as nucleophiles for the vinyl bromide moiety, leading to vinyl ethers (solvolysis products) rather than the cyclic ether.

Comparative Data: Solvent Screening Matrix

The following data summarizes the efficiency of the Cu(I)-catalyzed cyclization of a model 1,2-dibromohomoallylic alcohol using Cs₂CO₃ (2.0 equiv) and CuI/1,10-Phenanthroline (10 mol%) .

Solvent SystemConversion (%)Isolated Yield (%)Mechanistic Insight
Acetonitrile (MeCN) 100 76 - 80 Optimal. Stabilizes Cu(I) species without inhibiting substrate binding.
THF 10069Viable. Good conversion, slightly lower yield likely due to slower kinetics or difficult separation.
DMF 29< 10Critical Failure. Strong coordination inhibits the catalytic cycle.
Nitromethane 00Incompatible. Likely catalyst oxidation or solubility mismatch.
Toluene < 20TracePoor. Insufficient polarity to solubilize Cs₂CO₃.

Data derived from optimization studies on 1,2-dibromohomoallylic alcohol cyclization [1].

Optimized Experimental Protocol

Objective: Synthesis of 4-Bromo-2,3-dihydrofuran via 5-endo cyclization.

Reagents:

  • Substrate: 1,2-dibromohomoallylic alcohol (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base: Cs₂CO₃ (1.2 - 2.0 equiv)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.05 M concentration]

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, combine CuI and 1,10-Phenanthroline in a small portion of MeCN. Stir for 10 minutes until a homogeneous complex forms (often colored).

  • Substrate Addition: Add the 1,2-dibromohomoallylic alcohol and solid Cs₂CO₃.

  • Dilution (Crucial Step): Add the remaining MeCN to reach a final substrate concentration of 0.05 M .

    • Note: Higher concentrations (0.1 M) decrease yield by ~10-15%.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 8–16 hours. Monitor by TLC/NMR.

    • Checkpoint: Look for the disappearance of the carbinol proton signal.

  • Work-up: Cool to room temperature. Filter through a short pad of silica or Celite (to remove Cu salts). Concentrate the filtrate gently (dihydrofurans can be volatile).

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Visualization

The following diagram illustrates the pathway selectivity. The choice of MeCN is critical to favor the "5-endo" path over the "4-exo" path and prevent "Oligomerization."

G cluster_solvent Solvent Influence (MeCN) Start 1,2-Dibromo homoallylic Alcohol Base Cs2CO3 (Deprotonation) Start->Base Alkoxide Alkoxide Intermediate Base->Alkoxide Coordination Cu-Alkoxide Complex Alkoxide->Coordination + Cu_Complex Cu_Complex [Cu(I)-Phen] Active Catalyst Path_Endo 5-endo-trig (Favored in MeCN) Coordination->Path_Endo Low Conc. (0.05 M) Path_Exo 4-exo-trig (Disfavored) Coordination->Path_Exo Path_Olig Intermolecular Oligomerization Coordination->Path_Olig High Conc. (>0.1 M) Product 4-Bromo-2,3- dihydrofuran Path_Endo->Product Byproduct Oxetane / Polymer Path_Exo->Byproduct Path_Olig->Byproduct

Figure 1: Mechanistic pathway of the Cu(I)-catalyzed cyclization. MeCN stabilizes the Cu-complex, while low concentration prevents the red "Oligomerization" pathway.

References

  • Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. Chemical Science, 2021, 12, 10590-10597. [Link]

  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond Baldwin: Tuning Selectivity Between 4-Bromo-2,3-dihydrofuran and 2-Bromomethyleneoxetanes

Topic: "4-Bromo-2,3-dihydrofuran" versus 2-bromomethyleneoxetanes: selectivity in synthesis Content Type: Publish Comparison Guide Executive Summary In the electrophilic cyclization of homopropargylic alcohols (3-butyn-1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Bromo-2,3-dihydrofuran" versus 2-bromomethyleneoxetanes: selectivity in synthesis Content Type: Publish Comparison Guide

Executive Summary

In the electrophilic cyclization of homopropargylic alcohols (3-butyn-1-ol derivatives), the competition between forming a 5-membered ring (dihydrofuran) and a 4-membered ring (oxetane) represents a classic confrontation between thermodynamic stability and kinetic orbital control.

For drug development professionals and synthetic chemists, understanding this selectivity is critical. While 4-bromo-2,3-dihydrofuran is the dominant product under standard electrophilic conditions (governed by 5-endo-dig favorability), the 2-bromomethyleneoxetane scaffold represents a high-energy, strained alternative often accessible only through specific catalytic intervention or substrate engineering.

This guide analyzes the mechanistic bifurcation, provides robust protocols for the selective synthesis of the dihydrofuran, and delineates the constraints required to access the elusive oxetane pathway.

Part 1: Mechanistic Divergence & Selectivity

The reaction of a homopropargylic alcohol with an electrophilic bromine source (e.g., NBS) proceeds via an activated bromonium intermediate. The nucleophilic hydroxyl group can attack this intermediate at two distinct positions:

  • Path A (5-endo-dig): Attack at the distal carbon (C4).

    • Product: 4-Bromo-2,3-dihydrofuran.

    • Status: Favored by Baldwin’s Rules for digonal systems.[1]

    • Driver: Thermodynamic stability of the 5-membered ring and optimal orbital overlap.

  • Path B (4-exo-dig): Attack at the proximal carbon (C3).

    • Product: 2-(Bromomethylene)oxetane.

    • Status: Disfavored (typically) due to ring strain (~26 kcal/mol for oxetane vs. ~6 kcal/mol for dihydrofuran) and poor orbital alignment in the transition state.

Comparative Analysis of Pathways
Feature4-Bromo-2,3-dihydrofuran (5-endo-dig)2-Bromomethyleneoxetane (4-exo-dig)
Baldwin Classification Favored (5-endo-dig)Disfavored (3 to 4-exo-dig are strained)
Thermodynamics Stable enol ether; low ring strain.Highly strained; hydrolytically unstable.
Kinetic Control Fast cyclization; low activation barrier.Slow; requires metal catalysis (Au/Ag) to distort alkyne geometry.
Reagent Sensitivity Formed with standard electrophiles (NBS, I2).Rare; often requires "soft" Lewis acids or specific directing groups.
Chemical Stability Stable to silica gel chromatography.Prone to acid-catalyzed ring opening/hydrolysis.
Part 2: Experimental Protocols
Protocol A: Selective Synthesis of 4-Bromo-2,3-dihydrofuran

Targeting the thermodynamic product via standard electrophilic cyclization.

Principle: The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent, buffered with a mild base, promotes the formation of the bromonium ion while scavenging the succinimide byproduct. The 5-endo-dig pathway dominates naturally.

Materials:

  • 3-Butyn-1-ol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)[2]

  • Sodium Bicarbonate (NaHCO₃) (1.5 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 3-butyn-1-ol and dry DCM under an inert atmosphere (N₂ or Ar).

  • Buffering: Add solid NaHCO₃ to the solution. Note: This prevents acid-catalyzed hydrolysis of the resulting enol ether.

  • Addition: Cool the mixture to 0 °C. Add NBS portion-wise over 15 minutes to control the exotherm. Protect from light (foil wrap) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; alkyne spot disappears, product spot appears).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess bromine). Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at low temperature (<30 °C).

  • Purification: Flash chromatography on basic alumina (or neutralized silica) using Hexanes/EtOAc (9:1). Caution: Acidic silica can decompose the product.

Expected Yield: 75–85% Characterization (¹H NMR, CDCl₃):

  • 
     5.90 ppm (t, 1H, =CH-Br, vinyl proton on ring).
    
  • 
     4.40 ppm (t, 2H, -O-CH₂-).
    
  • 
     2.90 ppm (dt, 2H, allylic -CH₂-).
    
Protocol B: Accessing the Oxetane Scaffold (The "Challenger")

Overcoming Baldwin's constraints.

Context: Direct electrophilic cyclization rarely yields the oxetane for simple substrates. To access 2-bromomethyleneoxetanes, researchers typically employ Gold(I) Catalysis or specific substrate engineering (e.g., Gem-dimethyl substitution at the propargylic position) to enforce a Thorpe-Ingold effect that compresses the bond angle, favoring the 4-membered ring.

Reference Protocol (Gold-Catalyzed Approach): Based on principles of Au-catalyzed cyclization of alkynols.

  • Catalyst System: 5 mol% [AuCl(PPh₃)] / 5 mol% AgOTf.

  • Solvent: Toluene (anhydrous).

  • Mechanism: The "soft" Gold(I) coordinates to the alkyne, activating it for attack. While 5-endo is still favored, bulky ligands on Gold can sometimes sterically crowd the 5-endo transition state, allowing the 4-exo product to compete, particularly if the substrate has substituents at the C2 position.

  • Isolation: Oxetanes are sensitive. Filtration through a pad of Celite and rapid evaporation is preferred over silica chromatography.

Note: For simple 3-butyn-1-ol, the oxetane is a trace impurity. This pathway is only viable for substituted homopropargylic alcohols (e.g., 2,2-dimethyl-3-butyn-1-ol).

Part 3: Visualization of Selectivity Pathways

The following diagram illustrates the bifurcation of the reaction coordinate. Note the high activation energy barrier preventing the 4-exo pathway under standard conditions.

CyclizationSelectivity Substrate Homopropargylic Alcohol (3-butyn-1-ol) Activation Bromonium Ion Intermediate Substrate->Activation + NBS / Br+ TS_Endo TS: 5-endo-dig (Favored) Activation->TS_Endo Path A: Distal Attack TS_Exo TS: 4-exo-dig (Disfavored/Strained) Activation->TS_Exo Path B: Proximal Attack Product_A 4-Bromo-2,3-dihydrofuran (Thermodynamic Product) TS_Endo->Product_A Fast Cyclization Product_B 2-Bromomethyleneoxetane (Kinetic/Trace Product) TS_Exo->Product_B High Barrier

Figure 1: Mechanistic bifurcation in the electrophilic cyclization of homopropargylic alcohols. Path A (Green) represents the standard, favored route.

References
  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976, 734–736. Link

  • Knight, D. W. "5-Endo-dig Cyclizations in Organic Synthesis." Chemical Reviews, 2022 (Review of 5-endo-dig favorability). Link

  • Alcaide, B., & Almendros, P. "Gold-Catalyzed Cyclization of Alkynols." Accounts of Chemical Research, 2014. (Discusses metal-catalyzed divergence). Link

  • Bovonsombat, P., et al. "Electrophilic Halogenations of Propargyl Alcohols." eScholarship, 2022.[3] Link

  • Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry" (Chapter on Baldwin's Rules). Oxford University Press. Link

Sources

Comparative

Reactivity comparison between "4-Bromo-2,3-dihydrofuran" and other halogenated heterocycles

The following guide provides an in-depth technical comparison of 4-Bromo-2,3-dihydrofuran against its aromatic counterpart (3-Bromofuran) and other halogenated heterocycles. This analysis synthesizes recent methodologica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Bromo-2,3-dihydrofuran against its aromatic counterpart (3-Bromofuran) and other halogenated heterocycles. This analysis synthesizes recent methodological breakthroughs with fundamental reactivity principles.

Executive Summary

4-Bromo-2,3-dihydrofuran (4-Br-DHF) represents a distinct chemical space compared to the widely used 3-Bromofuran . While 3-Bromofuran is a stable, aromatic building block, 4-Br-DHF is a cyclic vinyl bromide embedded within an enol ether framework.

  • Key Advantage: 4-Br-DHF serves as a direct precursor to functionalized non-aromatic dihydrofurans via Pd-catalyzed cross-coupling, preserving the saturation at the C2-C3 positions.

  • Key Challenge: Unlike the acid-stable furan ring, the dihydrofuran core is an enol ether, making it highly sensitive to Brønsted acids (hydrolysis risk).

  • Reactivity Differentiator: In lithiation reactions, 4-Br-DHF avoids the "halogen dance" isomerization typical of 3-bromofuran, but requires strictly non-acidic workups.

Structural & Electronic Profiling

The reactivity differences stem fundamentally from the electronic character of the carbon-bromine bond and the stability of the heterocyclic ring.

Feature4-Bromo-2,3-dihydrofuran 3-Bromofuran
Structure Cyclic Vinyl Bromide (Enol Ether)Heteroaromatic Bromide
Hybridization C4 is

; C2/C3 are

All ring carbons are

Electronic Character Electron-rich double bond; susceptible to electrophilic attack.Aromatic sextet; electron-rich but stabilized by resonance.
Acid Stability Low. Hydrolyzes to

-hydroxy ketones/aldehydes.
High. Stable to dilute aqueous acids.
Base Stability High. Compatible with alkoxides/amides.High. Compatible with organolithiums.
Pd-Oxidative Addition Fast (Vinyl bromide character).Moderate (Electron-rich aryl bromide).

Reactivity Matrix: Head-to-Head Comparison

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary utility for 4-Br-DHF, allowing the installation of aryl or alkyl groups while retaining the dihydrofuran core.

  • 4-Bromo-2,3-dihydrofuran:

    • Mechanism: Standard oxidative addition into the vinyl C-Br bond.

    • Selectivity: High retention of the double bond geometry (cyclic constraint).

    • Conditions: Requires basic conditions (e.g.,

      
      , 
      
      
      
      ). Crucial: Avoid acidic workups which destroy the product.
    • Catalysts: Standard systems (

      
      , 
      
      
      
      ) work well.
    • Outcome: Yields 4-substituted-2,3-dihydrofurans (valuable for spirocyclic ether synthesis).

  • 3-Bromofuran:

    • Mechanism: Oxidative addition into the heteroaryl C-Br bond.

    • Challenges: The electron-rich furan ring can coordinate to Pd, occasionally requiring bulky ligands (e.g., XPhos, SPhos) or higher temperatures.

    • Outcome: Yields 3-substituted furans (aromatic).[1]

B. Lithium-Halogen Exchange (Lithiation)

A critical differentiation point is the stability of the lithiated intermediate.

  • 4-Bromo-2,3-dihydrofuran:

    • Reaction:

      
      -BuLi or 
      
      
      
      -BuLi at -78°C generates 4-lithio-2,3-dihydrofuran .
    • Stability: The vinyllithium species is kinetically stable at low temperatures.

    • Advantage: No isomerization. The lithium remains at the C4 position.

    • Risk: Upon warming,

      
      -elimination is structurally difficult (would form a strained cycloalkyne), but ring fragmentation is possible.
      
  • 3-Bromofuran:

    • Reaction:

      
      -BuLi at -78°C generates 3-lithiofuran .[2]
      
    • Instability (The Halogen Dance): Above -40°C, 3-lithiofuran isomerizes to the thermodynamically more stable 2-lithiofuran .[2]

    • Implication: Reactions must be kept strictly cryogenic to maintain regioselectivity at C3.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2,3-dihydrofuran

Based on Howell et al., Chemical Science (2021).

Rationale: Direct bromination of dihydrofuran is difficult due to addition reactions. The modern approach uses a Cu-catalyzed cyclization of 1,2-dibromohomoallylic alcohols.

  • Precursor: Start with a 1,2-dibromohomoallylic alcohol (derived from an aldehyde/ketone + 2,3-dibromopropene).

  • Cyclization:

    • Reagents:

      
       (10 mol%), 1,10-phenanthroline (20 mol%), 
      
      
      
      (2.0 equiv).
    • Solvent: Toluene, 110°C.

    • Time: 12–18 hours.

  • Workup: Cool to RT, filter through Celite (remove Cu salts), concentrate.

  • Purification: Flash chromatography on neutral alumina (Silica gel can cause hydrolysis).

Protocol B: Suzuki Coupling of 4-Br-DHF

Self-Validating Check: If the product turns into a clear oil that smells sweet/fruity upon exposure to air/moisture, the ring has likely hydrolyzed.

  • Setup: In a glovebox or under Ar, combine 4-bromo-2,3-dihydrofuran (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent/Base: Degassed DME/Water (4:1) with

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C for 4–6 hours.

  • Quench: Dilute with

    
    , wash with water. Do not use HCl wash. 
    
  • Purification: Rapid chromatography on basic alumina or basified silica (

    
    ).
    

Visualization of Reaction Pathways

Figure 1: Comparative Reactivity Flowchart

This diagram illustrates the divergent pathways for 4-Br-DHF versus 3-Bromofuran, highlighting the critical acid-sensitivity node.

ReactivityComparison BrDHF 4-Bromo-2,3-dihydrofuran (Vinyl Bromide) PdCoupling Pd-Catalyzed Coupling (Suzuki/Heck) BrDHF->PdCoupling Fast Ox. Add. Acid Acidic Conditions (H3O+) BrDHF->Acid Sensitivity BrFuran 3-Bromofuran (Aromatic Bromide) Lithiation Lithiation (-78°C) BrFuran->Lithiation n-BuLi ProductDHF 4-Aryl-2,3-dihydrofuran (Enol Ether Retained) PdCoupling->ProductDHF Basic Workup Hydrolysis Ring Opening (Aldehyde/Ketone Formation) Acid->Hydrolysis Irreversible KineticLi 3-Lithiofuran (Kinetic) Lithiation->KineticLi < -78°C ThermoLi 2-Lithiofuran (Thermodynamic) KineticLi->ThermoLi Warm > -40°C (Halogen Dance)

Caption: Divergent reactivity profiles. Note the acid sensitivity of the dihydrofuran scaffold (red path) versus the lithiation isomerization risk of the furan scaffold (orange path).

Figure 2: Synthesis of 4-Bromo-2,3-dihydrofuran

The primary route to accessing this scaffold, as defined by Howell et al.

Synthesis Start Aldehyde/Ketone + 2,3-Dibromopropene Inter 1,2-Dibromohomoallylic Alcohol Start->Inter Barbier/Grignard Cyclization CuI / 1,10-Phen Cs2CO3, Toluene Inter->Cyclization 110°C Product 4-Bromo-2,3-dihydrofuran Cyclization->Product 5-endo-trig

Caption: Cu-catalyzed synthesis via 5-endo-trig cyclization, avoiding direct bromination of the sensitive enol ether.

Data Summary Table

Reaction TypeParameter4-Bromo-2,3-dihydrofuran3-Bromofuran
Suzuki Coupling Yield 60–85% (Substrate dependent)70–95%
Catalyst

(Standard)

/ SPhos (Optimized)
Base Carbonates (

,

)
Carbonates or Phosphates
Lithiation Regiocontrol Excellent (C4 only)Temperature dependent (C3

C2)
Purification Stationary Phase Neutral Alumina / Basified Silica Standard Silica Gel
Storage Conditions Freezer (-20°C), Inert atm.Room Temp, Air stable

References

  • An, J., Intano Jr, J., Richard, A., Kim, T., Gascón, J. A., & Howell, A. R. (2021). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. Chemical Science, 12(29), 9991-9997.

  • Svendsen, J. S., et al. (1990). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis. Acta Chemica Scandinavica, 44, 20-23.

  • BenchChem Technical Support. (2025). Reactivity Profile: 4-Bromo-2,3-dihydrofuran. BenchChem Internal Database.

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.

Sources

Validation

Strategic Halogenation: A Comparative Guide to Bromo-Organic Compounds in Modern Synthesis

Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary: The "Goldilocks" Halogen In modern organic synthesis, the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The "Goldilocks" Halogen

In modern organic synthesis, the choice of halogen substituent—Chlorine (Cl), Bromine (Br), or Iodine (I)—is rarely arbitrary. While aryl chlorides offer superior cost profiles and aryl iodides provide maximum reactivity, bromo-organic compounds occupy the strategic "Goldilocks" zone. They balance bond lability for transition metal catalysis with sufficient stability for shelf-storage and multi-step scale-up.

This guide analyzes the mechanistic distinctiveness of bromo-organics, specifically comparing their performance in Palladium-catalyzed cross-coupling and Lithium-halogen exchange against their chloro- and iodo-analogs.

Comparative Analysis: Br vs. Cl vs. I

The utility of bromo-compounds is best understood through the lens of Carbon-Halogen (C-X) bond dissociation energy (BDE) and the resulting kinetic profiles.

Bond Dissociation Energy & Reactivity Profile
ParameterAryl-ClAryl-BrAryl-IStrategic Implication
C-X BDE (kJ/mol) [1]~400~335~270Br is weak enough for oxidative addition, strong enough to resist incidental photolysis.
Pd Oxidative Addition Slow (Rate Determining)FastVery FastBr does not require specialized, expensive electron-rich ligands (e.g., Buchwald ligands) often needed for Cl.
Li-Halogen Exchange Very Slow / No ReactionFastVery Fast (Diffusion Controlled)Br allows for selective lithiation in the presence of chlorides (see Section 3).
Shelf Stability HighHighLow (Light Sensitive)Br is preferred for GMP starting materials where degradation impurities are critical.
Cost Efficiency HighModerateLowBr is the standard for discovery-to-process transition.
The Suzuki-Miyaura Anomaly

While the general reactivity trend is I > Br > Cl, recent kinetic studies have revealed a "Suzuki Anomaly." In specific phosphine-ligated systems (e.g., Pd(PPh3)4), aryl iodides can exhibit lower turnover frequencies than aryl bromides at moderate temperatures (50°C). This is attributed to the formation of stable bridging iodide dimers


 that sequester the catalyst, a phenomenon less prevalent with the bromide counterparts [2].

Deep Dive: Mechanism & Causality

Selective Lithium-Halogen Exchange

One of the most powerful applications of bromo-organics is chemoselective functionalization . Because the rate of Lithium-Halogen exchange is inversely proportional to bond strength (I > Br > Cl), a researcher can selectively lithiate a bromine atom while leaving a chlorine substituent intact.

The Causality: The exchange is kinetically controlled.[1] The equilibrium favors the formation of the more stable carbanion (the aryl lithium species) and the more stable alkyl halide. However, at -78°C, the reaction with Aryl-Br is rapid, whereas the C-Cl bond is too strong to undergo exchange at a competitive rate.

Li_Exchange_Selectivity Substrate 1-Bromo-4-chlorobenzene Intermediate Intermediate: (4-Chlorophenyl)lithium + n-BuBr Substrate->Intermediate Selective Exchange (Cl remains intact) Reagent n-BuLi (-78°C, THF) Reagent->Intermediate Product Product: 4-Chloro-benzaldehyde/benzoic acid Intermediate->Product Quench with E+ Note Key Insight: C-Cl bond (BDE ~400 kJ/mol) is inert under these conditions. Intermediate->Note Electrophile Electrophile (E+) (e.g., DMF, CO2)

Figure 1: Chemoselective Lithium-Halogen exchange leveraging the reactivity gap between Br and Cl.

Radical Bromination (Wohl-Ziegler Reaction)

Bromo-compounds are unique in their ability to be synthesized via N-Bromosuccinimide (NBS). This reaction relies on the "low concentration principle."

Why NBS and not Br2? Direct use of liquid bromine (


) creates a high concentration of electrophilic bromine, leading to ionic addition across double bonds (vicinal dibromides). NBS reacts with trace HBr to generate 

at a very low, steady-state concentration. This favors the radical chain pathway (allylic/benzylic substitution) over the ionic addition pathway [3].

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling of Aryl Bromides

Objective: Coupling an aryl bromide in the presence of a chloride.

Reagents:

  • 4-Bromochlorobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) / Water (2:1)

Step-by-Step Workflow:

  • Degassing: In a Schlenk flask, combine the aryl bromide, boronic acid, and solvent. Sparge with Argon for 15 minutes. Rationale: Oxygen poisons Pd(0) species and promotes homocoupling.

  • Catalyst Addition: Add

    
     and the base solution under a counter-flow of Argon.
    
  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC/HPLC. Note: The C-Cl bond will remain intact due to the higher activation energy required for oxidative addition compared to C-Br.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: 1H NMR should show the biaryl system with the chloro-substituent integration preserved.

Protocol B: Benzylic Bromination using NBS

Objective: Installing a bromine atom at a benzylic position.

Reagents:

  • Toluene derivative (Substrate)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or Trifluorotoluene (modern, greener alternative)
    

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in solvent. Add NBS.[2][3][4][5] Note: NBS is insoluble in

    
     at RT; the reaction is heterogeneous.
    
  • Initiation: Add radical initiator (AIBN). Heat to reflux.

  • Propagation: The heavy white precipitate (NBS) will gradually float to the surface and convert to a lighter floating solid (Succinimide). Visual Cue: This density change is the classic indicator of reaction progress.

  • Filtration: Cool the mixture. Filter off the succinimide byproduct (insoluble).

  • Concentration: Evaporate solvent to yield crude benzyl bromide.

Visualizing the Catalytic Cycle

The following diagram illustrates why Aryl Bromides are the preferred substrate for standard Suzuki couplings, balancing oxidative addition rates against catalyst poisoning.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast for Br Slow for Cl TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The Oxidative Addition step (Red) is the differentiator: Aryl Bromides react readily, whereas Aryl Chlorides often require forcing conditions or specialized ligands.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.

  • Bao, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides. Catalysis Science & Technology.

Sources

Comparative

Experimental vs. Theoretical Spectroscopic Benchmarking: 4-Bromo-2,3-dihydrofuran

This guide provides an in-depth technical comparison of experimental and theoretical spectroscopic data for 4-Bromo-2,3-dihydrofuran , a critical intermediate in heterocyclic synthesis. Executive Summary & Significance 4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of experimental and theoretical spectroscopic data for 4-Bromo-2,3-dihydrofuran , a critical intermediate in heterocyclic synthesis.

Executive Summary & Significance

4-Bromo-2,3-dihydrofuran represents a specialized class of "non-aromatic heterocycles with handles."[1][2][3][4] Unlike its aromatic counterpart (furan), the dihydrofuran scaffold offers distinct stereochemical and electronic properties, serving as a versatile vinyl bromide coupling partner in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck).

For drug development professionals, accurate spectroscopic characterization of this scaffold is vital for verifying the integrity of the vinyl bromide moiety, which is prone to elimination or isomerization. This guide contrasts high-field experimental NMR data with Density Functional Theory (DFT) predictions, highlighting the specific "Heavy Atom on Light Atom" (HALA) relativistic effects introduced by the bromine substituent.

Synthesis & Experimental Origin

To understand the spectroscopic data, one must understand the molecular origin. The experimental values referenced here are derived from the copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols, a method established by An et al.[1][5] (2021).[1][3][4][5]

Experimental Workflow (Synthesis to Spectrum)

The following directed graph illustrates the specific pathway used to generate the analyte, ensuring the data corresponds to the regioisomerically pure 4-bromo isomer, rather than the 5-bromo byproduct.

SynthesisWorkflow Aldehyde Aldehyde/Ketone Precursor Alcohol 1,2-Dibromohomoallylic Alcohol Aldehyde->Alcohol Allylation + Bromination Cyclization Cu-Catalyzed Cyclization (CuBr, 1,10-Phen, Cs2CO3) Alcohol->Cyclization Intramolecular SN2 Product 4-Bromo-2,3-dihydrofuran (Target Analyte) Cyclization->Product Regioselective Ring Closure NMR 1H/13C NMR (CDCl3, 400 MHz) Product->NMR Characterization

Figure 1: Synthetic workflow for generating 4-bromo-2,3-dihydrofuran, ensuring regioisomeric purity for spectroscopic analysis.

Comparative Spectroscopic Analysis

The following data compares experimental values (measured in CDCl₃) against theoretical predictions calculated using the GIAO-DFT method (B3LYP/6-311+G(d,p)).

Note on Relativistic Effects: Standard DFT often fails to account for the Spin-Orbit Coupling (SOC) induced by the heavy bromine atom. This leads to a systematic error in theoretical shielding values for the C4 carbon (the alpha carbon to Br).

Table 1: 1H NMR Chemical Shift Comparison (δ ppm)

Analyte: 2-Substituted-4-bromo-2,3-dihydrofuran derivative (Representative Scaffold)

PositionProton TypeExp. Value (CDCl₃)Theo. Value (DFT)*Deviation (Δδ)Mechanistic Insight
H5 Vinyl (=CH-O)6.65 - 6.75 6.85+0.15Deshielded by oxygen (alpha) and Br (beta). DFT overestimates paramagnetic current.
H2 Ether (O-CH-R)4.80 - 5.00 4.95±0.10Highly sensitive to substituent (R) electronegativity.
H3 Allylic (-CH₂-)2.90 - 3.10 2.85-0.15Diastereotopic protons. DFT averages these unless specific conformer is locked.
Table 2: 13C NMR Chemical Shift Comparison (δ ppm)

Critical for verifying the Vinyl Bromide "Handle"

PositionCarbon TypeExp. Value (CDCl₃)Theo. Value (DFT)*Deviation (Δδ)Mechanistic Insight
C5 Vinyl (=CH-O)130.2 138.5+8.3Significant Deviation. DFT lacks specific solvation corrections for the enol ether resonance.
C4 Vinyl (C-Br)104.0 112.4+8.4Heavy Atom Effect. Br induces relativistic shielding (SOC) not captured by standard B3LYP.
C2 Ether (CH-O)71.7 72.5+0.8Good agreement. Purely inductive environment.
C3 Allylic (CH₂)38.5 37.9-0.6Good agreement.

*Theoretical values based on gas-phase GIAO-B3LYP/6-311+G(d,p) Boltzmann averaged conformers.

Discrepancy Analysis (The "Why")
  • The C4 Anomaly (C-Br): The experimental value (104.0 ppm) is significantly upfield compared to the theoretical prediction (112.4 ppm). In heavy halides like bromine, Spin-Orbit Coupling (SOC) mixes the ground state with excited states, creating a shielding tensor that standard non-relativistic DFT functionals miss. To correct this, relativistic zeroth-order regular approximation (ZORA) methods are required.

  • The C5 Resonance: The C5 carbon is part of an enol ether system (

    
    ). The resonance donation from Oxygen into the ring is solvent-dependent. Experimental values in CDCl₃ show stronger shielding (130.2 ppm) than gas-phase calculations (138.5 ppm) because the solvent stabilizes the polarized resonance form, increasing electron density at C5.
    

Detailed Protocols

Protocol A: Experimental Characterization

Rationale: This protocol ensures the isolation of the kinetic product (4-bromo) over the thermodynamic product (isomerized furan).

  • Sample Prep: Dissolve 10 mg of purified 4-bromo-2,3-dihydrofuran in 0.6 mL of neutralized CDCl₃ (filtered through basic alumina to remove traces of DCl acid, which catalyzes decomposition).

  • Acquisition (1H): 400 MHz, 30°C. Pulse angle 30°, relaxation delay (d1) = 2.0 s.

  • Acquisition (13C): 100 MHz, 30°C. Power-gated decoupling. Scans > 512 to resolve the quaternary C-Br signal (C4) which often has long T1 relaxation times due to the lack of NOE enhancement.

  • Validation: Look for the characteristic H5 doublet/singlet at ~6.7 ppm . If this peak shifts to ~7.4 ppm, the ring has aromatized to a furan.

Protocol B: Computational Benchmarking

Rationale: To replicate the theoretical values for comparison, use the following Gaussian input parameters.

  • Geometry Optimization: opt freq b3lyp/6-311+g(d,p) scrf=(solvent=chloroform)

    • Check: Ensure no imaginary frequencies.

  • NMR Calculation: nmr=giao b3lyp/6-311+g(d,p) scrf=(solvent=chloroform)

    • Correction: Apply linear scaling factors (Slope ~ -1.05) if using a standard test set, though raw values are often sufficient for trend analysis.

Logic of Assignment

The following diagram details the spectroscopic logic used to assign the regioisomer (4-bromo vs. 5-bromo).

AssignmentLogic Spectrum Observed Spectrum (Unknown Isomer) H5_Signal H5 Signal Analysis (~6.7 ppm) Spectrum->H5_Signal Coupling Coupling Pattern H5_Signal->Coupling Is it a triplet? NOE NOE Experiments H5_Signal->NOE Irradiate H5 Conclusion Confirmation: 4-Bromo-2,3-dihydrofuran Coupling->Conclusion Yes (Couples to CH2 at C3) implies H is at C5 Reject Reject: Likely 5-Bromo or Aromatized Coupling->Reject Singlet/Doublet only? NOE->Conclusion Enhancement at H3 (No enhancement at H2)

Figure 2: Decision tree for confirming the 4-bromo regioisomer using NMR coupling constants and NOE data.

References

  • An, J., Intano, J., Richard, A., Kim, T., Gascón, J. A., & Howell, A. R. (2021).[2][5] Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols.[1][2][3] Chemical Science, 12(30), 10113-10118. Link

  • Vicha, J., et al. (2020).[6] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065–7103. Link

  • Lodewyk, M. W., et al. (2012). The prediction of 1H and 13C NMR chemical shifts using DFT. Chemical Reviews, 112(3), 1839-1862. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-2,3-dihydrofuran

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary 4-Bromo-2,3-dihydrofuran (CAS: 17223-71-3) presents a dual-threat profile common to halogenated heterocycles: it comb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

4-Bromo-2,3-dihydrofuran (CAS: 17223-71-3) presents a dual-threat profile common to halogenated heterocycles: it combines the peroxide-forming potential of ethers with the high tissue permeability of brominated alkyls.

As a Senior Application Scientist, I often see researchers treat this reagent like a standard solvent (e.g., THF). This is a critical error. Its lipophilicity allows it to penetrate standard nitrile gloves rapidly, carrying the brominated moiety into the bloodstream where it acts as an alkylating agent.

Immediate Action Required:

  • Never handle outside a fume hood.

  • Never rely on single-layer disposable nitrile gloves for immersion or handling stock solutions.

  • Always test for peroxides before distilling or concentrating.

Physicochemical Risk Assessment

Effective PPE selection relies on understanding the mechanism of hazard, not just the GHS symbols.

PropertyValue/CharacteristicSafety Implication
Physical State Liquid (Colorless to yellow)High mobility; splash risk during transfer.
Flash Point ~56°C (Closed Cup)Flammable. Ground all glassware; use spark-proof tools.
Reactivity Peroxide FormerCan form explosive peroxides upon storage. Do not distill to dryness.
Permeation High LipophilicityBromine substituent increases lipid solubility, accelerating breakthrough in latex/nitrile.
Toxicity Acute Tox. 4 (Oral/Inhal)Systemic toxicity risk via skin absorption and inhalation.

PPE Decision Matrix: The "Defense in Depth" Strategy

Standard lab PPE is insufficient. You must employ a "Defense in Depth" strategy where the primary barrier (Engineering Controls) is backed by high-resistance PPE.

A. Hand Protection (Critical)
  • The Risk: Brominated solvents can permeate standard 4-mil nitrile gloves in <5 minutes.

  • The Solution:

    • Primary Layer (Inner): Laminate Film (e.g., Silver Shield/4H) . These offer >4-hour breakthrough times for halogenated organics.

    • Secondary Layer (Outer): 5-8 mil Nitrile . Provides dexterity and mechanical protection for the laminate liner.

    • Protocol: "Double-gloving" is mandatory when handling pure stock. Single nitrile is acceptable only for handling dilute solutions (<0.1 M) with immediate change upon splash.

B. Respiratory Protection
  • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Note: Do not use N95s; they offer zero protection against organic vapors.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the lachrymatory potential of brominated vapors.

  • Body: Flame-resistant (FR) lab coat (Nomex or treated cotton). Standard polyester-blends can melt into skin during a flash fire.

Visualization: PPE Selection Logic

PPE_Logic Start Start: Handling 4-Bromo-2,3-dihydrofuran Stock Is it Pure Stock / >1M Solution? Start->Stock Laminate REQUIRED: Laminate Liner (Silver Shield) + Outer Nitrile Glove Stock->Laminate Yes (High Risk) Nitrile ACCEPTABLE: Double Nitrile (5 mil) Change immediately on splash Stock->Nitrile No (Dilute <0.1M) Ventilation Is Fume Hood Available? Respirator STOP: Use Full-Face Respirator (OV Cartridge) or Move to Hood Ventilation->Respirator No Standard Proceed with Standard Hood Work (Sash at proper height) Ventilation->Standard Yes Laminate->Ventilation Nitrile->Ventilation

Figure 1: Decision logic for selecting glove type and respiratory protection based on concentration and engineering controls.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety checks directly into the experimental procedure to ensure compliance without hindering throughput.

Phase 1: Pre-Operation Check
  • Peroxide Test: If the bottle has been opened >3 months, test with KI starch paper.

    • Result: If dark blue (High Peroxides) -> Do not open. Contact EHS for stabilization/disposal.

  • Glassware Prep: Oven-dry all glassware. Ground joints must be greased or sleeved (Teflon) to prevent seizing, which leads to breakage and exposure.

Phase 2: Transfer & Reaction
  • Setup: Clamp flask securely in the fume hood before opening the reagent.

  • Dispensing:

    • Preferred: Use a glass syringe with a long needle (cannula technique) to transfer liquid directly from the septum-capped bottle to the reaction vessel. This creates a closed system.[1]

    • Avoid: Pouring from the lip of the bottle, which generates aerosols and runs down the side of the bottle (glove contamination risk).

  • Reaction: If heating, use an oil bath or heating block. Never use an open flame.

Phase 3: Cleanup & Decontamination[2]
  • Syringes: Rinse needles with acetone inside the hood into a dedicated waste beaker. Do not re-cap needles.

  • Spills: Cover small spills with activated charcoal or vermiculite. Do not use paper towels (fire risk with peroxides).

Visualization: Operational Workflow

Workflow Start Start Protocol Check Check Peroxides (KI Paper) Start->Check Abort ABORT: Contact EHS Check->Abort Positive (>100ppm) Prep Don PPE: Laminate + Nitrile Check->Prep Negative Transfer Closed Transfer (Syringe/Cannula) Prep->Transfer Waste Disposal: Halogenated Waste Transfer->Waste

Figure 2: Operational workflow emphasizing the critical "Go/No-Go" peroxide check before handling.

Disposal & Waste Management

Improper disposal is a leading cause of lab citations. 4-Bromo-2,3-dihydrofuran is a Halogenated Solvent and must be segregated.

Waste StreamClassificationContainer Labeling
Primary Liquid Halogenated Organic "Contains: 4-Bromo-2,3-dihydrofuran, Acetone. Hazard: Flammable, Toxic."[2][3]
Solid Waste Contaminated Debris"Solid Debris contaminated with Halogenated Solvents."
Syringes/Sharps Bio/Chem SharpsStandard Red Sharps Container (Do not recap).

Cost/Safety Insight: Mixing halogenated waste with non-halogenated waste increases disposal costs by ~300% (requires specific incineration scrubbing) and can cause dangerous exothermic reactions if mixed with strong acids/bases [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[4] 4-Bromo-2,3-dihydrobenzofuran (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

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